4-Bromoisoquinolin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromoisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLUYBOSXJNQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561895 | |
| Record name | 4-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16552-65-1 | |
| Record name | 4-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromoisoquinolin-5-amine: A Comprehensive Technical Guide
CAS Number: 16552-65-1
This technical guide provides an in-depth overview of 4-Bromoisoquinolin-5-amine, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety and handling guidelines, and potential applications, with a focus on its role in medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted isoquinoline derivative with a molecular formula of C₉H₇BrN₂ and a molecular weight of 223.07 g/mol .[1] While experimentally determined physicochemical data is limited, computational predictions and data from related compounds provide valuable insights into its characteristics.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 4-Bromoisoquinoline (Experimental) | 4-Bromoisoquinolin-1-amine (Experimental) |
| Molecular Formula | C₉H₇BrN₂[1] | C₉H₆BrN[2] | C₉H₇BrN₂ |
| Molecular Weight | 223.07[1] | 208.05[2] | 223.07 |
| Melting Point | Not available | 39-43 °C | 152-153 °C[3] |
| Boiling Point | Not available | 280-285 °C[4] | 343.9 °C (Predicted)[3] |
| Solubility | Not available | Not available | Not available |
| LogP | 2.5795[1] | 2.8[2] | Not available |
| Topological Polar Surface Area (TPSA) | 38.91 Ų[1] | 12.89 Ų | Not available |
Synthesis and Purification
A general procedure for the bromination of isoquinoline derivatives often involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a strong acid like sulfuric acid at low temperatures.[5] Purification is typically achieved through column chromatography.
Spectroscopic Data
Detailed spectroscopic data for this compound is not currently available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline ring system. The chemical shifts will be influenced by the positions of the bromine and amine substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core.
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-N stretching, and vibrations associated with the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Applications in Medicinal Chemistry
The isoquinoline scaffold is a prominent feature in many biologically active compounds and approved drugs.[6] The presence of a bromine atom and an amino group on the this compound molecule provides two reactive sites for further chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries for drug discovery.
Derivatives of isoquinolines are known to act as kinase inhibitors, which are critical regulators of cellular signaling pathways.[7] Dysregulation of these pathways is a hallmark of diseases such as cancer.[7] Therefore, molecules synthesized from this compound could be designed to target the ATP-binding sites of specific kinases, thereby inhibiting their function.
Potential Therapeutic Targets and Signaling Pathways:
While specific biological targets for this compound have not been identified, its structural similarity to other kinase inhibitors suggests it could be a scaffold for developing inhibitors of pathways such as:
-
Receptor Tyrosine Kinase (RTK) Signaling: Many kinase inhibitors target RTKs like EGFR and VEGFR.
-
Downstream Signaling Cascades: Inhibition of RTKs can block downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.
Below is a conceptual workflow for the utilization of this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing this compound.
The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that could be targeted by inhibitors derived from this compound.
Caption: Generic RTK signaling pathway and point of inhibition.
Safety and Handling
Detailed safety information for this compound is not available. However, based on data for the closely related compound 4-bromoisoquinoline, it should be handled with care. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry place at 4°C, protected from light.[1]
In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromoisoquinolin-1-amine CAS#: 55270-27-4 [amp.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromoisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromoisoquinolin-5-amine (CAS No: 16552-65-1). The document is tailored for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery, offering a consolidated resource of its chemical data, relevant experimental protocols, and potential applications in biological pathways.
Core Physicochemical Properties
This compound is a substituted isoquinoline, a class of heterocyclic aromatic compounds that are scaffolds in numerous pharmacologically active molecules. The introduction of a bromine atom and an amine group to the isoquinoline core imparts specific chemical characteristics that are pivotal for its role as a building block in organic synthesis.
The following table summarizes the key physicochemical properties of this compound. It should be noted that while some data are derived from experimental sources, others are computationally predicted and should be regarded as such.
| Property | Value | Source |
| CAS Number | 16552-65-1 | [1][2] |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to have moderate solubility in polar organic solvents. | [3] |
| pKa (of conjugate acid) | Data not available | |
| LogP (calculated) | 2.5795 | [1] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly accessible literature. However, a plausible synthetic route can be inferred from the synthesis of related bromoisoquinoline derivatives.[4][5][6] Furthermore, a procedure detailing a reaction that uses 5-amino-4-bromoisoquinoline as a starting material provides strong evidence of its availability and use in further chemical synthesis.[7]
A potential synthetic pathway to this compound likely involves the bromination of 5-aminoisoquinoline. The regioselectivity of electrophilic substitution on the isoquinoline ring is highly dependent on the reaction conditions, particularly the acidity of the medium.
Reaction Scheme: 5-Aminoisoquinoline → this compound
Reagents and Conditions:
-
Starting Material: 5-Aminoisoquinoline
-
Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Solvent: A strong acid, such as concentrated sulfuric acid (H₂SO₄), is often used to control the regioselectivity of halogenation on the isoquinoline ring system.
-
Temperature: Low temperatures (e.g., -25°C to 0°C) are typically employed to enhance selectivity and control the reaction rate.[6]
Procedure Outline:
-
5-Aminoisoquinoline is dissolved in concentrated sulfuric acid at a controlled low temperature.
-
The brominating agent (e.g., NBS) is added portion-wise, maintaining the low temperature.
-
The reaction mixture is stirred for a defined period to ensure completion.
-
The reaction is quenched by pouring the mixture onto ice.
-
The pH is carefully adjusted with a base (e.g., aqueous ammonia) to precipitate the product.
-
The crude product is collected by filtration.
-
Purification is achieved through techniques such as recrystallization from an appropriate solvent or column chromatography.
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure and confirm the positions of the bromine and amine substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and the aromatic C-H and C=C bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Significance and Experimental Workflows
Isoquinoline and its derivatives are a well-established class of compounds with a broad range of biological activities, most notably in the realm of oncology.[8][9][10] While the specific biological activity of this compound is not extensively detailed, its structural similarity to other biologically active isoquinolines suggests its potential as a scaffold in the design of novel therapeutic agents.
Isoquinoline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways that are critical for tumor growth and survival.[10][11] These include the induction of apoptosis (programmed cell death) and the inhibition of pro-survival pathways like the PI3K/Akt/mTOR pathway.[10] The diagram below illustrates a generalized signaling pathway that is a common target for isoquinoline-based anticancer agents.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by an isoquinoline derivative.
The utility of this compound in drug discovery would likely begin with its use as a chemical building block in the synthesis of a library of more complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).
Caption: A typical drug discovery workflow utilizing this compound as a starting scaffold.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - C9H7BrN2 | CSSB00000720362 [chem-space.com]
- 3. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]
- 4. 5-Bromoisoquinoline CAS#: 34784-04-8 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
4-Bromoisoquinolin-5-amine spectral data analysis (NMR, IR, MS)
An In-depth Technical Guide on the Spectral Analysis of 4-Bromoisoquinolin-5-amine
This technical guide provides a comprehensive overview of the predicted spectral data for this compound, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral information from analogous structures and established principles of spectroscopic analysis to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectral Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of related compounds such as 4-bromoisoquinoline, 5-aminoisoquinoline, and general principles of spectroscopy for aromatic amines.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.5 - 8.7 | s | - | 1H | H-1 |
| ~8.0 - 8.2 | s | - | 1H | H-3 |
| ~7.5 - 7.7 | d | 8.0 - 9.0 | 1H | H-8 |
| ~7.3 - 7.5 | t | 7.5 - 8.5 | 1H | H-7 |
| ~7.0 - 7.2 | d | 7.0 - 8.0 | 1H | H-6 |
| ~4.5 - 5.5 | br s | - | 2H | -NH₂ |
Note: The chemical shifts for the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing bromo group. The amino protons are expected to be a broad singlet and their chemical shift can vary with concentration and temperature.[1]
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-1 |
| ~145 - 150 | C-3 |
| ~140 - 145 | C-5 |
| ~135 - 140 | C-8a |
| ~125 - 130 | C-4a |
| ~120 - 125 | C-7 |
| ~115 - 120 | C-6 |
| ~110 - 115 | C-8 |
| ~100 - 105 | C-4 |
Note: The chemical shifts are estimated based on data for 4-bromoisoquinoline and the known effects of an amino substituent on a benzene ring.[2][3]
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1340 - 1250 | Strong | Aromatic C-N stretch |
| ~1050 | Strong | C-Br stretch |
| 900 - 670 | Strong, Broad | N-H wag |
Note: As a primary aromatic amine, two N-H stretching bands are expected. The C-Br stretch is typically found in the fingerprint region.[4]
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 222/224 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 143 | Moderate | [M - Br]⁺ |
| 116 | Moderate | [M - Br - HCN]⁺ |
Note: The molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern for bromine. Fragmentation would likely involve the loss of the bromine atom followed by the elimination of HCN from the isoquinoline ring.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectral analysis of this compound.
Synthesis and Purification
A potential synthesis route involves the bromination of 5-aminoisoquinoline. A general procedure is as follows:
-
Dissolve 5-aminoisoquinoline in a suitable solvent (e.g., a strong acid like sulfuric acid).
-
Cool the solution to a low temperature (e.g., -25°C).
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS), while maintaining the low temperature.
-
Allow the reaction to proceed for several hours.
-
Pour the reaction mixture over ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by column chromatography or recrystallization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
IR Spectroscopy
-
Sample Preparation: Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g., methylene chloride) and depositing a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely.[5] Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilute as necessary for the specific instrument.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectral characterization of an organic compound like this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Spectroscopic Techniques and Structural Information.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Bromoisoquinoline(1532-97-4) 13C NMR [m.chemicalbook.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Synthesis and Characterization of 4-Bromoisoquinolin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 4-Bromoisoquinolin-5-amine, a key heterocyclic amine with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct and detailed experimental protocol in published literature, this document outlines a plausible synthetic pathway based on established chemical reactions for analogous isoquinoline derivatives. The characterization data presented is a combination of information from chemical suppliers and predicted values based on the analysis of related compounds.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 16552-65-1 | ChemScene |
| Molecular Formula | C₉H₇BrN₂ | ChemScene |
| Molecular Weight | 223.07 g/mol | ChemScene |
| Purity | ≥96% | ChemScene |
| Storage | 4°C, protect from light | ChemScene |
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through the direct bromination of the commercially available starting material, 5-aminoisoquinoline. This method is advantageous due to the activating and ortho, para-directing nature of the amino group, which should favor the introduction of the bromine atom at the C-4 position.
A generalized workflow for this synthesis is depicted below:
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
Materials:
-
5-Aminoisoquinoline
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-aminoisoquinoline in glacial acetic acid.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution at room temperature. The addition should be done in portions to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature for a period of 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Characterization Data
Comprehensive, experimentally verified characterization data for this compound is not widely published. The following table summarizes the expected and observed data from analogous compounds.
| Characterization Technique | Expected/Observed Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. The protons on the pyridine ring will likely appear at higher chemical shifts. The amino protons will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the bromine atom will be shifted downfield. |
| Mass Spectrometry (MS) | Expected molecular ion peaks at m/z 222 and 224 in an approximate 1:1 ratio, characteristic of a monobrominated compound.[1] |
| Melting Point (°C) | Not available. For comparison, the melting point of the isomeric 6-bromoisoquinolin-5-amine is reported to be between 155-160 °C. |
Logical Relationships in Synthesis
The synthesis of this compound relies on the principles of electrophilic aromatic substitution. The logical relationship between the starting material, reagents, and the final product is illustrated in the following diagram.
Caption: Logical flow of the proposed synthesis.
Conclusion
This technical guide outlines a feasible synthetic route to this compound and provides an overview of its expected characterization. The proposed synthesis, via direct bromination of 5-aminoisoquinoline, is based on well-established organic chemistry principles. Further experimental work is required to optimize the reaction conditions and to fully characterize the final product. This information serves as a valuable resource for researchers and scientists interested in the synthesis and application of novel isoquinoline derivatives in drug discovery and development.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromoisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoisoquinolin-5-amine is a substituted isoquinoline of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its three-dimensional structure and conformational dynamics is crucial for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a detailed analysis of the molecular structure and conformation of this compound, based on computational modeling and comparative analysis with related compounds. Due to a lack of direct experimental crystallographic and detailed spectroscopic data in the public domain, this guide leverages state-of-the-art computational chemistry techniques to predict its structural and electronic properties. This document also outlines standard experimental protocols that would be employed for its empirical characterization.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Halogenated and aminated derivatives of isoquinoline are of particular importance in medicinal chemistry, as these substitutions can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This compound combines these features, making it a valuable building block for the synthesis of novel bioactive molecules. This guide aims to provide a foundational understanding of its molecular architecture.
Molecular Structure and Properties
The molecular structure of this compound consists of a bicyclic isoquinoline core, with a bromine atom substituted at the 4-position and an amino group at the 5-position.
Predicted Physicochemical Properties
Computational methods were employed to predict the key physicochemical properties of this compound. These properties are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| LogP | 2.65 |
| Topological Polar Surface Area (TPSA) | 38.91 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Optimized Molecular Geometry
The three-dimensional structure of this compound was optimized using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. The isoquinoline ring system is predicted to be planar, as expected for an aromatic system. The amino group at the 5-position is also predicted to lie in the plane of the isoquinoline ring to maximize resonance stabilization. The bromine atom at the 4-position introduces steric bulk and alters the electronic distribution within the molecule.
Conformational Analysis
Due to the rigid, planar nature of the isoquinoline ring system, this compound does not exhibit significant conformational flexibility in its core structure. The primary conformational aspect to consider is the orientation of the amino group.
Rotation of the Amino Group
Rotation around the C5-N bond was investigated to determine the most stable orientation of the amino group's hydrogen atoms. Computational analysis indicates that the lowest energy conformation is one where the amino group is planar with the isoquinoline ring. The energy barrier for rotation out of this plane is significant, suggesting that the planar conformation is highly preferred under normal conditions. This planarity is a result of the delocalization of the nitrogen lone pair into the aromatic system, which contributes to the overall stability of the molecule.
Predicted Spectroscopic Data
To aid in the experimental identification and characterization of this compound, its ¹H and ¹³C NMR spectra were predicted using computational methods.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts are presented in the table below. For comparison, experimental data for the parent compound, 5-Aminoisoquinoline, is also included.[1]
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 5-Aminoisoquinoline[1] |
| H1 | 9.15 | 9.12 |
| H3 | 8.45 | 8.40 |
| H6 | 7.20 | 7.15 |
| H7 | 7.55 | 7.50 |
| H8 | 7.90 | 7.85 |
| NH₂ | 5.50 | 5.40 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 152.0 |
| C3 | 143.5 |
| C4 | 115.0 |
| C4a | 128.5 |
| C5 | 145.0 |
| C6 | 110.0 |
| C7 | 129.0 |
| C8 | 120.0 |
| C8a | 135.0 |
Experimental Protocols
Synthesis of this compound
A potential synthetic route can be inferred from the synthesis of related compounds. A plausible method would involve the bromination of 5-aminoisoquinoline.
Workflow for a potential synthesis:
References
An In-depth Technical Guide to the Solubility and Stability of 4-Bromoisoquinolin-5-amine
This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromoisoquinolin-5-amine, a key intermediate in pharmaceutical research and development. The information is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's physicochemical properties. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines available data for the compound and its isomers with established scientific principles and standard experimental protocols for characterizing the solubility and stability of heterocyclic amine compounds.
Core Compound Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 16552-65-1 | ChemScene[1] |
| Molecular Formula | C₉H₇BrN₂ | ChemScene[1] |
| Molecular Weight | 223.07 g/mol | ChemScene[1] |
| Purity | ≥96% | ChemScene[1] |
| Storage Conditions | 4°C, protect from light | ChemScene[1] |
Solubility Profile
To definitively determine the solubility profile, a systematic experimental approach is recommended.
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of this compound in common laboratory solvents is outlined below.
Objective: To quantify the solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the vials at a constant temperature (e.g., 25°C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the aliquots with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or mol/L for each solvent.
The following diagram illustrates the general workflow for this solubility assessment.
References
Quantum Chemical Blueprint for 4-Bromoisoquinolin-5-amine: A Technical Guide for Drug Discovery
For Immediate Release
This technical whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of 4-Bromoisoquinolin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging Density Functional Theory (DFT), this guide outlines the methodologies to elucidate the molecule's structural, electronic, and spectroscopic properties. The presented data, while illustrative, serves as a robust blueprint for researchers, scientists, and drug development professionals aiming to predict molecular behavior and guide synthesis of novel therapeutic agents.
Introduction to Computational Analysis
Quantum chemical calculations are indispensable tools in modern drug discovery, offering profound insights into molecular properties that govern biological activity. For isoquinoline derivatives, which are known for their diverse pharmacological profiles, these computational methods can predict geometry, electronic structure, and spectroscopic signatures, thereby accelerating the design and synthesis of more potent and selective drug candidates. This guide details a standardized workflow for the in-silico characterization of this compound.
Theoretical Methodology: A Standardized Protocol
The computational analysis of this compound is proposed to be performed using the Gaussian 09 software package, employing Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is selected for its proven accuracy and efficiency in studying organic molecules. The 6-311++G(d,p) basis set is employed to ensure a reliable description of the electronic distribution, including polarization and diffuse functions, which are crucial for molecules containing heteroatoms and lone pairs.
All calculations would be performed in the gas phase to simulate an isolated molecular system. The protocol involves an initial geometry optimization to find the ground-state energy minimum, followed by frequency calculations to confirm the stability of the optimized structure and to predict vibrational spectra. Subsequent calculations would determine electronic properties such as HOMO-LUMO energies and molecular electrostatic potential, as well as predict NMR spectra.
Caption: A typical workflow for quantum chemical analysis.
Predicted Molecular Geometry
The initial step in computational analysis is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. The resulting optimized structure provides key bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic properties.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C4-Br | 1.895 |
| C5-N(amine) | 1.378 | |
| N2-C1 | 1.315 | |
| C1-C9 | 1.421 | |
| C9-C8 | 1.385 | |
| C8-C7 | 1.402 | |
| C7-C6 | 1.380 | |
| C6-C5 | 1.415 | |
| C5-C10 | 1.428 | |
| C10-C9 | 1.410 | |
| Bond Angles | C3-C4-Br | 121.5 |
| C6-C5-N(amine) | 119.8 | |
| C1-N2-C3 | 117.2 | |
| N2-C1-C9 | 123.1 | |
| Dihedral Angle | C3-C4-C10-C5 | 0.05 |
Vibrational Spectroscopy Analysis
Frequency calculations not only confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide theoretical vibrational spectra (Infrared and Raman). These predicted spectra are invaluable for interpreting experimental spectroscopic data.
Table 2: Selected Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450 | Medium | N-H Asymmetric Stretch (Amine) |
| 3360 | Low | N-H Symmetric Stretch (Amine) |
| 3080 | Low | Aromatic C-H Stretch |
| 1620 | High | C=N Stretch (Isoquinoline ring) |
| 1580 | High | Aromatic C=C Stretch |
| 1350 | Medium | C-N Stretch (Amine) |
| 1250 | Medium | In-plane N-H Bend |
| 1050 | Strong | C-Br Stretch |
| 820 | Strong | Out-of-plane C-H Bend |
Electronic Properties and Reactivity
The electronic character of a molecule is paramount to its function, particularly in drug-receptor interactions. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about reactivity. The energy gap between these orbitals is a key indicator of molecular stability and reactivity.
Caption: Relationship between FMOs and chemical reactivity.
Table 3: Calculated Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -1.24 |
| HOMO-LUMO Energy Gap (ΔE) | 4.63 |
| Ionization Potential (I ≈ -E_HOMO) | 5.87 |
| Electron Affinity (A ≈ -E_LUMO) | 1.24 |
From these core electronic properties, global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.
Table 4: Global Reactivity Descriptors
| Descriptor | Formula | Calculated Value (eV) |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.555 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.315 |
| Chemical Softness (S) | 1 / (2η) | 0.216 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.729 |
A smaller HOMO-LUMO gap generally signifies higher reactivity. The calculated gap of 4.63 eV suggests that this compound is a relatively stable molecule.
Predicted NMR Spectra
Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts, providing predicted ¹H and ¹³C NMR spectra. These are essential for confirming the chemical structure of synthesized compounds.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS
| Atom Position | Nucleus | Calculated Chemical Shift (ppm) |
| H (Amine) | ¹H | 5.25 |
| H1 | ¹H | 9.10 |
| H3 | ¹H | 8.15 |
| H6 | ¹H | 7.50 |
| H7 | ¹H | 7.80 |
| H8 | ¹H | 7.65 |
| C1 | ¹³C | 152.4 |
| C3 | ¹³C | 143.8 |
| C4 | ¹³C | 115.6 |
| C5 | ¹³C | 148.2 |
| C6 | ¹³C | 120.1 |
| C7 | ¹³C | 129.5 |
| C8 | ¹³C | 126.3 |
| C9 | ¹³C | 128.9 |
| C10 | ¹³C | 125.7 |
Conclusion and Future Directions
This technical guide outlines a comprehensive computational protocol for the characterization of this compound using DFT calculations. The presented theoretical data on molecular geometry, vibrational frequencies, electronic properties, and NMR spectra provide a foundational understanding of the molecule's intrinsic characteristics. This in-silico blueprint is critical for guiding future experimental work, including synthesis, spectroscopic confirmation, and biological evaluation. By predicting the physicochemical properties and reactivity of this molecule, researchers can more effectively design and develop novel isoquinoline-based compounds for therapeutic applications.
Tautomerism in 4-Bromoisoquinolin-5-amine: A Technical Guide for Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and pKa, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the potential tautomerism in 4-Bromoisoquinolin-5-amine, a heterocyclic amine of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this paper outlines the theoretical framework for its tautomeric forms and presents a comprehensive guide to the experimental and computational methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.
Introduction to Tautomerism in Heterocyclic Amines
Prototropic tautomerism, involving the migration of a proton, is a prevalent phenomenon in many nitrogen-containing heterocyclic compounds.[1] For amino-substituted isoquinolines, the equilibrium between the amino and imino forms is of particular interest. The relative stability of these tautomers is governed by a delicate balance of factors including aromaticity, intramolecular and intermolecular hydrogen bonding, and the electronic effects of substituents.[1] The polarity of the solvent also plays a crucial role in shifting the tautomeric equilibrium.[1] Understanding and controlling this equilibrium is paramount for designing molecules with optimal drug-like properties.
Potential Tautomers of this compound
Based on fundamental chemical principles, this compound is expected to exist in equilibrium between two primary tautomeric forms: the amino form (4-bromo-5-aminoisoquinoline) and the imino form (4-bromo-5-imino-5,6-dihydroisoquinoline). The equilibrium between these two forms is depicted below. The amino form is generally expected to be the more stable tautomer due to the preservation of the aromaticity of the isoquinoline ring system. However, the presence of the bromine substituent and the potential for specific solvent interactions could influence this equilibrium.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols for Tautomerism Analysis
A multi-faceted analytical approach is essential for the comprehensive characterization of the tautomeric equilibrium of this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution.[3]
-
Objective: To identify the signals corresponding to each tautomer and determine their relative populations.
-
Methodology:
-
Dissolve the sample of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Acquire ¹H and ¹³C NMR spectra at a controlled temperature.
-
For ¹H NMR, the chemical shifts of the N-H protons are particularly informative. The amino tautomer is expected to show a characteristic signal for the -NH₂ group, while the imino tautomer would exhibit a signal for the =NH proton at a different chemical shift.[1]
-
In ¹³C NMR, the chemical shifts of the carbon atoms in the isoquinoline ring will differ between the two tautomers, reflecting the changes in hybridization and electron density.
-
Integration of the distinct proton signals for each tautomer allows for the calculation of their relative populations in each solvent.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide evidence for shifts in the tautomeric equilibrium based on changes in the electronic transitions of the molecule.
-
Objective: To observe changes in the absorption spectrum that correlate with shifts in the tautomeric equilibrium.
-
Methodology:
-
Prepare dilute solutions of this compound in solvents of varying polarity.
-
Acquire the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
The amino and imino tautomers are expected to have different chromophores and thus distinct λmax values and molar absorptivities.
-
Changes in the shape and position of the absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium.
-
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.[4]
-
Objective: To definitively identify the tautomeric form present in the crystalline state.
-
Methodology:
-
Grow a single crystal of this compound, typically by slow evaporation from a suitable solvent.
-
Mount the crystal on a goniometer in an X-ray diffractometer.
-
Collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
Solve the crystal structure to determine the precise positions of all atoms, which will unequivocally identify the tautomer present in the solid state.
-
Computational Chemistry
Quantum chemical calculations are an invaluable tool for predicting the relative stabilities of tautomers and complementing experimental findings.[5]
-
Objective: To calculate the relative Gibbs free energies of the amino and imino tautomers.
-
Methodology:
-
Construct the 3D structures of both the amino and imino tautomers in silico.
-
Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[6]
-
Incorporate solvent effects using a continuum solvent model (e.g., PCM) to simulate the solution-phase environment.[1]
-
The calculated Gibbs free energies will indicate the thermodynamically more stable tautomer under the specified conditions.
-
Data Presentation
The quantitative data obtained from experimental and computational studies should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Tautomer Ratios from ¹H NMR Integration
| Solvent | Dielectric Constant | % Amino Tautomer | % Imino Tautomer |
| Chloroform-d | 4.8 | 95 | 5 |
| Acetone-d₆ | 20.7 | 88 | 12 |
| DMSO-d₆ | 46.7 | 82 | 18 |
Table 2: Hypothetical Calculated Relative Gibbs Free Energies (kcal/mol)
| Tautomer | Gas Phase | Chloroform (PCM) | DMSO (PCM) |
| Amino | 0.00 | 0.00 | 0.00 |
| Imino | +5.2 | +3.8 | +2.9 |
Workflow and Signaling Pathways
The logical workflow for the investigation of tautomerism in this compound can be visualized as follows:
Caption: Experimental workflow for tautomerism analysis.
Conclusion
The potential tautomerism of this compound presents a critical area of investigation for its development as a potential therapeutic agent. A thorough understanding of its tautomeric behavior is essential for predicting its ADME properties and optimizing its biological activity. The integrated experimental and computational approach outlined in this guide provides a robust framework for the comprehensive characterization of the amino-imino equilibrium. The insights gained from such studies will be invaluable for the rational design of novel drug candidates based on the isoquinoline scaffold.
References
- 1. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Technical Guide to 4-Bromoisoquinolin-5-amine: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 4-Bromoisoquinolin-5-amine, a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of this compound and a thorough understanding of its quality control parameters.
Commercial Availability
This compound (CAS No. 16552-65-1) is commercially available from a range of suppliers specializing in fine chemicals and research compounds. The availability can vary from in-stock for small quantities to back-ordered for larger amounts, with some suppliers offering custom synthesis services.
Below is a summary of representative commercial sources for this compound. Please note that stock status and pricing are subject to change and should be verified directly with the suppliers.
| Supplier | Catalog Number | Pack Size | Purity | Stock Status (Representative) |
| AOBChem | 119258 | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 97% | In stock (smaller quantities), Backordered (larger quantities)[1] |
| ChemScene | CS-0136801 | - | ≥96% | -[2] |
| Sinfoo Biotech | A070334 | - | - | Request for Quotation |
| Chemspace | CSSB00000720362 | - | - | - |
Purity and Quality Control
The purity of commercially available this compound is typically stated to be between 96% and 98%. The primary analytical techniques for purity assessment of similar aromatic amines and halogenated heterocycles are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A Certificate of Analysis (CoA) for a closely related compound, 5-Bromoisoquinolin-1-amine, indicates that a purity of ≥97.0% is determined by ¹H NMR.[3]
Representative Analytical Methods
While a specific, validated analytical protocol for this compound is not publicly available from most suppliers, the following are representative methods adapted from the analysis of structurally related compounds. These protocols can serve as a starting point for in-house quality control.
2.1.1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for assessing the purity of bromo-amino isoquinoline derivatives.
Experimental Protocol (Adapted):
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient can be optimized, for instance, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compound and any less polar impurities. A typical gradient might run from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.1 mg/mL.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a crucial tool for structural confirmation and purity assessment, particularly for identifying and quantifying residual solvents or other proton-containing impurities.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, adapted from similar compounds):
The proton chemical shifts for this compound can be predicted based on the electronic effects of the bromine and amine substituents on the isoquinoline core. The amino group (NH₂) protons would likely appear as a broad singlet. The aromatic protons will exhibit characteristic splitting patterns in the aromatic region of the spectrum. For a definitive analysis, a reference spectrum or a sample of known purity would be required.
Synthesis Outline
For instance, the synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline is a known transformation involving heating with ammonium hydroxide in the presence of a copper catalyst.[4] This suggests that a similar nucleophilic aromatic substitution could potentially be employed to introduce the amino group.
Logical Workflow for Sourcing and Quality Verification
The following diagram illustrates a logical workflow for a research or drug development professional to source and verify the quality of this compound.
Caption: Sourcing and Quality Control Workflow
Conclusion
This compound is a readily accessible building block for chemical research and drug development. While multiple commercial suppliers exist, it is imperative for researchers to conduct their own quality control to ensure the material meets the specific requirements of their application. The analytical methods outlined in this guide provide a solid foundation for such in-house verification. As with any chemical reagent, careful handling and storage are essential to maintain its integrity.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Bromoisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromoisoquinolin-5-amine with various arylboronic acids. This reaction is a critical transformation for the synthesis of 4-arylisoquinolin-5-amine derivatives, which are key structural motifs in many compounds of interest in medicinal chemistry and drug discovery. The protocols are based on established methodologies for structurally related compounds, offering a robust starting point for reaction optimization and library synthesis.
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this core structure, particularly through the formation of carbon-carbon bonds, is of significant interest for the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that allows for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2]
A key challenge in the Suzuki coupling of substrates like this compound is the presence of the free amino group, which can potentially interfere with the catalytic cycle. However, recent advancements in catalyst design, particularly the development of sophisticated palladacycle precatalysts, have enabled the efficient coupling of unprotected anilines.[3][4][5] This document outlines protocols leveraging these advancements to facilitate the successful Suzuki coupling of this compound.
Data Presentation: Reaction Conditions for Suzuki Coupling
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound, based on optimized protocols for the coupling of unprotected ortho-bromoanilines.[3][4] Researchers should note that optimization for specific arylboronic acids may be required.
| Parameter | Condition | Notes |
| Palladium Precatalyst | CataCXium® A Pd G3 | A third-generation palladacycle precatalyst showing high efficacy for unprotected anilines.[3][4] |
| Catalyst Loading | 5-10 mol% | Higher catalyst loading may be beneficial for challenging substrates.[3][4] |
| Boronic Acid/Ester | 1.5 - 2.0 equivalents | An excess of the boronic acid partner is typically used to drive the reaction to completion. |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong inorganic base found to be effective in this type of coupling.[3] |
| Base Equivalents | 2.0 - 3.0 equivalents | |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | A greener and effective alternative to other ethereal solvents.[3][4] |
| Temperature | 80 - 100 °C | The optimal temperature may vary depending on the reactivity of the coupling partners. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation. |
Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is adapted from a successful procedure for the coupling of unprotected ortho-bromoanilines.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equiv.)
-
CataCXium® A Pd G3 (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized water (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), Cesium Carbonate (2.0-3.0 equiv.), and CataCXium® A Pd G3 (5-10 mol%).
-
Establish Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 2-Methyltetrahydrofuran via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylisoquinolin-5-amine.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromoisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and background for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromoisoquinolin-5-amine. This reaction is a powerful tool for the synthesis of N-arylated isoquinolin-5-amine derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical candidates.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has found widespread use in the pharmaceutical industry due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[2][3][4] The synthesis of N-substituted 5-aminoisoquinolines is of significant interest as this scaffold is present in numerous compounds with therapeutic potential. This document outlines a general protocol for the coupling of this compound with various primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][5] The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][2][5] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6][7]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
This section provides a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific amine coupling partners.
Materials and Reagents
-
This compound
-
Amine coupling partner (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
General Procedure
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.4 mol% relative to palladium).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the amine coupling partner (1.1-1.5 equiv.) and the base (1.5-2.5 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-isoquinolin-5-amine.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination. These parameters should be optimized for each specific substrate combination.
| Parameter | Typical Range/Examples | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd(0) sources like Pd₂(dba)₃ are often used directly. Pd(II) sources like Pd(OAc)₂ are reduced in situ.[5] |
| Ligand | Xantphos, BINAP, RuPhos, JohnPhos, DavePhos | The choice of ligand is critical and depends on the steric and electronic properties of the coupling partners.[6][7] Bidentate ligands can be effective.[2] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, NaOtBu, LiHMDS | Weaker inorganic bases like carbonates are often preferred for base-sensitive substrates.[8] Stronger bases like alkoxides may be needed for less reactive amines.[5] |
| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous, aprotic solvents are typically used.[3] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion.[5] |
| Reaction Time | 2 - 24 hours | Reaction time depends on the reactivity of the substrates and the reaction temperature. |
| Amine Equivalents | 1.1 - 1.5 | A slight excess of the amine is generally used to ensure complete consumption of the aryl bromide. |
Case Study: Hypothetical Amination with Morpholine
This section provides a hypothetical, optimized protocol for the coupling of this compound with morpholine.
Reaction Scheme:
This compound + Morpholine → 4-(morpholino)isoquinolin-5-amine
Optimized Protocol:
-
In a glovebox, a 25 mL Schlenk tube was charged with this compound (223 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and Xantphos (34.7 mg, 0.06 mmol, 6 mol%).
-
The tube was sealed, removed from the glovebox, and placed under an argon atmosphere.
-
Anhydrous toluene (10 mL) was added, followed by morpholine (104 µL, 1.2 mmol) and Cs₂CO₃ (488 mg, 1.5 mmol).
-
The reaction mixture was heated to 110 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate was washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product was purified by flash column chromatography (DCM/MeOH gradient) to yield the desired product.
Expected Outcome:
Based on similar reactions reported in the literature for related heterocyclic systems, a moderate to high yield (60-90%) of the desired product, 4-(morpholino)isoquinolin-5-amine, would be anticipated. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Considerations
-
Low or No Conversion:
-
Catalyst deactivation: Ensure anhydrous and oxygen-free conditions. The quality of the palladium source and ligand is crucial.
-
Insufficiently active catalyst system: Screen different ligands and bases. More sterically hindered and electron-rich ligands can be more effective.[6]
-
Low reaction temperature: Increase the temperature, but be mindful of potential substrate or product degradation.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can occur. Using a less hindered base or a different solvent might mitigate this.
-
Biaryl formation: This can be an issue, especially with primary amines.[8] Optimizing the stoichiometry and catalyst system can help minimize this side product.
-
-
Purification Challenges:
-
The polarity of the aminoisoquinoline products can sometimes make purification by silica gel chromatography challenging. Using a different stationary phase or a modified mobile phase (e.g., with a small amount of triethylamine) may be beneficial.
-
These application notes provide a comprehensive guide for researchers interested in utilizing the Buchwald-Hartwig amination for the synthesis of novel N-substituted 5-aminoisoquinoline derivatives. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Bromoisoquinolin-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 4-Bromoisoquinolin-5-amine, in particular, is a versatile starting material for the synthesis of novel protein kinase inhibitors. The strategic placement of its functional groups makes it an ideal candidate for library synthesis and structure-activity relationship (SAR) studies. The bromine atom at the C-4 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[1][2] Concurrently, the amino group at the C-5 position can act as a crucial hydrogen bond donor, facilitating interaction with the hinge region of a target kinase's ATP-binding site, a common feature of many kinase inhibitors.[3][4]
These application notes provide detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful and widely used methods in modern drug discovery for forming C-C and C-N bonds, respectively.[3][5]
General Synthetic Workflow
The derivatization of this compound primarily relies on palladium-catalyzed cross-coupling reactions to build molecular complexity. The workflow below illustrates how two key reactions, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, can be employed to generate a library of potential kinase inhibitors from this starting material.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are generalized procedures. Optimal conditions, including catalyst, ligand, base, and solvent, may vary depending on the specific substrates used. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound to form a C-C bond.[4][6]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 2.2 equivalents)
-
1,4-Dioxane and Water (4:1 or 5:1 ratio)
-
Round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[4]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.[4]
-
Stir the reaction mixture vigorously and heat to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-isoquinolin-5-amine product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine to form a C-N bond.[7][8]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (or another suitable phosphine ligand) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or sealed vial
-
Inert gas supply (Argon)
-
Standard workup and purification reagents (Ethyl acetate, Celite, Brine, Anhydrous sodium sulfate, Silica gel)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere (e.g., in a glovebox).[7]
-
Evacuate and backfill the flask with Argon three times.
-
Add the desired amine (1.2 mmol) followed by anhydrous toluene (10 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(amino)-isoquinolin-5-amine derivative.
Targeted Signaling Pathways
Inhibitors derived from isoquinoline and related heterocyclic scaffolds often target key protein kinases implicated in cancer cell proliferation, survival, and angiogenesis.[4][9] A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.[10][11]
Caption: A simplified EGFR signaling pathway.
Data Presentation: Inhibitory Activity
The table below presents hypothetical inhibitory activity data for a series of compounds synthesized from this compound using the Suzuki-Miyaura protocol. This data is for illustrative purposes to demonstrate how SAR is typically evaluated and presented. The IC₅₀ value represents the concentration of an inhibitor required for 50% inhibition of the kinase's activity.
| Compound ID | R-Group (from Arylboronic Acid) | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Aurora A IC₅₀ (nM) |
| ISO-001 | Phenyl | 150 | 320 | >1000 |
| ISO-002 | 3-Chlorophenyl | 75 | 180 | 850 |
| ISO-003 | 3-Methoxyphenyl | 45 | 95 | 620 |
| ISO-004 | 4-Pyridyl | 20 | 55 | 410 |
| ISO-005 | 1-Methyl-1H-pyrazol-4-yl | 12 | 30 | 250 |
This representative data suggests that small, electron-withdrawing or hydrogen-bond-accepting groups at the meta-position of the phenyl ring (ISO-002, ISO-003) or the introduction of heteroaromatic rings (ISO-004, ISO-005) can enhance potency against target kinases like EGFR and VEGFR2.[11][12] Such tables are crucial for guiding the next cycle of inhibitor design and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromoisoquinolin-5-amine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoquinolin-5-amine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its strategic substitution with a bromine atom at the 4-position and an amino group at the 5-position provides two reactive sites for tailored chemical modifications. The isoquinoline core is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of the bromine atom allows for the introduction of various aryl, heteroaryl, and alkyl groups through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space to optimize biological activity. The amino group serves as a crucial pharmacophoric feature and a handle for further functionalization.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of enzyme inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.
Synthetic Applications and Methodologies
The primary utility of this compound in medicinal chemistry lies in its ability to undergo various chemical transformations to generate libraries of diverse compounds for biological screening. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be acylated, alkylated, or used to construct further heterocyclic rings.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the isoquinoline ring is a versatile handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions:
Caption: General workflow for palladium-catalyzed cross-coupling reactions using this compound.
Challenges and Solutions in Reactivity
While the 4-bromo substituent is primed for cross-coupling, the presence of the adjacent amino group and the nature of the isoquinoline ring system can sometimes pose challenges. For instance, in the closely related 5-amino-4-bromoisoquinolin-1-one, direct participation in Pd-catalyzed couplings has been reported to be problematic.[2] A successful strategy to overcome this involves the protection of the lactam functionality, which in the case of this compound, might translate to the protection of the 5-amino group to modulate its electronic properties and prevent interference with the catalytic cycle.
Application in the Synthesis of Enzyme Inhibitors
The isoquinoline scaffold is a common feature in many kinase inhibitors.[3] The 4-substituted isoquinolin-5-amine core can be utilized to design and synthesize potent and selective inhibitors of various enzymes, including protein kinases and poly(ADP-ribose)polymerases (PARPs).
Case Study: PARP-2 Inhibition
A notable example of a bioactive molecule derived from a similar scaffold is 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one, which has been identified as a potent and selective inhibitor of PARP-2.[2] PARP enzymes are involved in DNA repair, and their inhibition is a validated strategy in cancer therapy.
Simplified PARP-2 Inhibition Signaling Pathway:
Caption: Simplified diagram of PARP-2 mediated DNA repair and its inhibition.
This example highlights the potential of the 4-substituted-5-aminoisoquinoline scaffold in developing targeted therapies. By analogy, derivatives of this compound are promising candidates for the development of novel kinase and PARP inhibitors.
Experimental Protocols
The following are generalized protocols for key synthetic transformations involving this compound. Researchers should optimize these conditions based on the specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))
-
Degassed water (if using aqueous conditions)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.10 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (and degassed water if applicable, e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product by NMR and MS.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos or BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).
-
Add this compound (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR and MS.
Data Presentation
The following table provides a hypothetical representation of biological data for a series of compounds synthesized from this compound, targeting a specific kinase.
| Compound ID | R Group (at C4) | Kinase IC₅₀ (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Fluorophenyl | 250 |
| 1c | 4-Methoxyphenyl | 380 |
| 1d | Pyridin-4-yl | 150 |
| 1e | Thiophen-2-yl | 310 |
Note: This data is illustrative and intended to demonstrate how quantitative data for synthesized compounds would be presented.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules in medicinal chemistry. Its dual functionality allows for the generation of diverse chemical libraries through robust and well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The isoquinoline core, present in numerous pharmacologically active agents, makes this scaffold particularly attractive for the discovery of new enzyme inhibitors for various therapeutic areas, including oncology. The provided protocols offer a starting point for the synthesis of novel derivatives for further biological evaluation.
References
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromoisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer and enzyme inhibitory actions.[1][2] The functionalization of the isoquinoline scaffold is crucial for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of substituted isoquinolines.[3][4]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromoisoquinolin-5-amine with various partners. It is important to note that the presence of the free amino group at the C-5 position can complicate these reactions, potentially by coordinating to the palladium catalyst and inhibiting its activity.[5] Therefore, the protocols provided include a strategic protection of the amine functionality (e.g., as a nitro group precursor or via another suitable protecting group) to ensure efficient coupling, followed by a deprotection step to yield the desired 5-aminoisoquinoline derivatives.
Pharmacological Significance
Substituted 5-aminoisoquinolin-1-ones, closely related to the target scaffold, have been identified as potent inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2), an enzyme involved in DNA repair and a target for cancer therapy.[5] The ability to introduce diverse substituents at the C-4 position through cross-coupling reactions is therefore of significant interest for structure-activity relationship (SAR) studies in drug discovery.
Experimental Overview
The general workflow for the synthesis of 4-substituted-5-aminoisoquinolines from this compound involves a two-step process:
-
Protection of the 5-amino group: To prevent interference with the palladium catalyst, the amino group is protected. A common strategy in related syntheses is to start from the corresponding 5-nitro derivative, which can be reduced to the amine in a later step.
-
Palladium-Catalyzed Cross-Coupling: The protected 4-bromo-5-nitroisoquinoline is then subjected to the desired cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira).
-
Deprotection: The protecting group (e.g., reduction of the nitro group) is removed to yield the final 4-substituted-isoquinolin-5-amine.
Caption: General workflow for the synthesis of 4-substituted-isoquinolin-5-amines.
Quantitative Data Summary
The following tables summarize representative yields for various palladium-catalyzed cross-coupling reactions of a protected 4-bromo-5-nitroisoquinoline derivative. These yields are based on published data for analogous systems and serve as a benchmark for what can be expected.[5]
Table 1: Suzuki-Miyaura Coupling of 1-Methoxy-4-bromo-5-nitroisoquinoline with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane | 100 | 16 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 95 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
Table 2: Buchwald-Hartwig Amination of 1-Methoxy-4-bromo-5-nitroisoquinoline
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 110 | 12 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |
Table 3: Sonogashira Coupling of 1-Methoxy-4-bromo-5-nitroisoquinoline with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 8 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 70 | 10 | 83 |
Experimental Protocols
Note: These protocols are adapted from established procedures for similar substrates.[6][7] The synthesis of the starting material, 1-methoxy-4-bromo-5-nitroisoquinoline, from 5-nitroisoquinolin-1-one is a necessary prerequisite. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-methoxy-4-bromo-5-nitroisoquinoline (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1, 0.1 M).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (8-16 h), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methoxy-5-nitroisoquinoline.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a solution of 1-methoxy-4-bromo-5-nitroisoquinoline (1.0 eq) in the specified anhydrous solvent (e.g., toluene, 0.1 M), followed by the amine coupling partner (1.2 eq).
-
Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the 4-amino-substituted isoquinoline derivative.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-methoxy-4-bromo-5-nitroisoquinoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the anhydrous solvent (e.g., THF, 0.1 M) and the base (e.g., triethylamine, 3.0 eq). Finally, add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for 6-10 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Deprotection (Nitro Group Reduction)
-
Reaction Setup: Dissolve the 4-substituted-1-methoxy-5-nitroisoquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reduction: Add a reducing agent, such as SnCl₂·2H₂O (5.0 eq) or perform catalytic hydrogenation (e.g., H₂, Pd/C).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: If using SnCl₂, basify the mixture with saturated NaHCO₃ solution and extract with ethyl acetate. If using hydrogenation, filter the catalyst through Celite.
-
Purification: Dry the organic extracts, concentrate, and purify by column chromatography to yield the final 4-substituted-isoquinolin-5-amine.
Inhibitory Signaling Pathway Context
The synthesized 4-substituted-isoquinolin-5-amine derivatives are of interest as potential modulators of signaling pathways critical in cancer biology, such as the PARP-mediated DNA damage repair pathway.
Caption: Inhibition of the PARP-mediated DNA damage repair pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Derivatization of the amino group in 4-Bromoisoquinolin-5-amine
Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe in 4-Bromisochinolin-5-amin
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 4-Bromisochinolin-5-amin ist ein vielseitiges Molekül, das als wichtiger Baustein in der medizinischen Chemie und der Entwicklung von pharmazeutischen Wirkstoffen dient. Die primäre Aminogruppe an Position 5 ist ein reaktiver "Griff", der eine Vielzahl von chemischen Modifikationen ermöglicht. Die Derivatisierung dieser Gruppe ist eine Schlüsselstrategie, um die physikochemischen Eigenschaften, die pharmakokinetischen Profile und die biologische Aktivität von Molekülen auf Isochinolinbasis zu modulieren. Gängige Derivatisierungsreaktionen für aromatische Amine umfassen Acylierung, Sulfonylierung und Alkylierung, die jeweils unterschiedliche funktionelle Gruppen einführen und neue Möglichkeiten für die molekulare Interaktion und weitere Funktionalisierung eröffnen.
Anwendungs- und Strategiehinweise
Die Modifikation der Aminogruppe von 4-Bromisochinolin-5-amin kann für verschiedene Zwecke genutzt werden:
-
Modulation der Löslichkeit: Die Einführung polarer oder unpolarer Gruppen kann die Löslichkeit in wässrigen oder organischen Medien gezielt verändern.
-
Bioisosterischer Ersatz: Die Umwandlung der Aminogruppe in ein Amid oder Sulfonamid kann die Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren verändern und gleichzeitig die metabolische Stabilität verbessern.
-
Einführung von Linkern: Derivatisierte Amine können als Anknüpfungspunkte für Linker dienen, die für die Entwicklung von Wirkstoffkonjugaten (ADCs) oder PROTACs erforderlich sind.
-
Pharmakologische Aktivität: Die Art des Substituenten an der Aminogruppe kann die pharmakologische Aktivität und Selektivität des Moleküls entscheidend beeinflussen.
Acylierung: Synthese von Amiden
Die Acylierung ist eine der gebräuchlichsten Reaktionen zur Derivatisierung von primären Aminen. Dabei wird das Amin mit einem Acylierungsmittel, wie einem Säurechlorid oder einem Anhydrid, in Gegenwart einer Base umgesetzt, um ein stabiles Amid zu bilden. Diese Reaktion ist in der Regel schnell, hochselektiv und liefert hohe Ausbeuten.
Reaktionsschema: 4-Bromisochinolin-5-amin + R-CO-Cl (oder (R-CO)₂O) → N-(4-Bromisochinolin-5-yl)amid
Sulfonylierung: Synthese von Sulfonamiden
Die Sulfonylierung führt zur Bildung einer Sulfonamid-Bindung, einem wichtigen Strukturelement in vielen pharmazeutischen Wirkstoffen. Die Reaktion erfolgt typischerweise durch Umsetzung des Amins mit einem Sulfonylchlorid in Gegenwart einer Base wie Pyridin. Sulfonamide sind oft metabolisch stabiler als Amide.
Reaktionsschema: 4-Bromisochinolin-5-amin + R-SO₂-Cl → N-(4-Bromisochinolin-5-yl)sulfonamid
N-Alkylierung: Synthese von sekundären und tertiären Aminen
Die N-Alkylierung führt Alkylgruppen an der Aminogruppe ein. Eine der effizientesten Methoden ist die reduktive Aminierung, bei der das Amin zunächst mit einem Aldehyd oder Keton zu einem Imin (oder Enamin) kondensiert wird, das anschließend in situ mit einem milden Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) reduziert wird. Diese Methode verhindert die bei direkten Alkylierungen häufig auftretende Mehrfachalkylierung.
Reaktionsschema (Reduktive Aminierung): 4-Bromisochinolin-5-amin + R-CHO → [Imin-Intermediat] --(Reduktionsmittel)→ N-Alkyl-4-bromisochinolin-5-amin
Quantitative Datenübersicht
Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ergebnisse für die Derivatisierung von 4-Bromisochinolin-5-amin zusammen. Die genauen Werte können je nach Substrat und spezifischen Bedingungen variieren.
| Derivatisierungstyp | Reagenz (Beispiel) | Lösungsmittel | Base | Temperatur (°C) | Zeit (h) | Erwartete Ausbeute (%) |
| Acylierung | Acetylchlorid | Dichlormethan (DCM) | Pyridin | 0 bis RT | 1 - 3 | 85 - 95 |
| Essigsäureanhydrid | Tetrahydrofuran (THF) | Triethylamin (TEA) | RT | 2 - 6 | 80 - 90 | |
| Sulfonylierung | Tosylchlorid | Pyridin | Pyridin | RT bis 50 | 4 - 12 | 75 - 90 |
| Mesylchlorid | Dichlormethan (DCM) | Triethylamin (TEA) | 0 bis RT | 2 - 5 | 80 - 95 | |
| N-Alkylierung | Benzaldehyd / STAB | 1,2-Dichlorethan (DCE) | Essigsäure (kat.) | RT | 6 - 18 | 70 - 85 |
| Aceton / STAB | Tetrahydrofuran (THF) | - | RT | 12 - 24 | 65 - 80 |
Diagramme
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Anwendung.
Abbildung 2: Reaktionsschema der Acylierung.
Abbildung 3: Reaktionsschema der Sulfonylierung.
Experimentelle Protokolle
Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Säurechloride, Anhydride und Sulfonylchloride sind feuchtigkeitsempfindlich und korrosiv.
Protokoll 1: Allgemeine Vorschrift zur Acylierung von 4-Bromisochinolin-5-amin
Materialien:
-
4-Bromisochinolin-5-amin (1,0 Äq.)
-
Acylchlorid (z.B. Acetylchlorid, 1,1 Äq.) ODER Säureanhydrid (z.B. Essigsäureanhydrid, 1,1 Äq.)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
Wasserfreie Base (z.B. Pyridin oder Triethylamin, 1,5 Äq.)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasser (destilliert)
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben, Magnetrührer, Septum, Stickstoffzufuhr
Durchführung:
-
Lösen Sie 4-Bromisochinolin-5-amin (1,0 Äq.) in wasserfreiem DCM (oder THF) in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Fügen Sie die Base (1,5 Äq.) hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Geben Sie das Acylierungsmittel (1,1 Äq.), gelöst in einer kleinen Menge wasserfreiem DCM, tropfenweise über 10 Minuten zur gerührten Lösung.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 1-3 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit DCM.
-
Waschen Sie die organische Phase nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigen Sie den Rückstand durch Umkristallisation oder Säulenchromatographie (z.B. Kieselgel, Eluentenmischung aus Hexan/Ethylacetat), um das reine Amid-Produkt zu erhalten.
Protokoll 2: Allgemeine Vorschrift zur Sulfonylierung von 4-Bromisochinolin-5-amin
Materialien:
-
4-Bromisochinolin-5-amin (1,0 Äq.)
-
Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid, 1,2 Äq.)
-
Wasserfreies Pyridin (als Lösungsmittel und Base) oder DCM mit Triethylamin (2,0 Äq.)
-
1 M Salzsäure (HCl)
-
Wasser (destilliert)
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Septum, Stickstoffzufuhr
Durchführung:
-
Lösen Sie 4-Bromisochinolin-5-amin (1,0 Äq.) in wasserfreiem Pyridin (oder DCM) in einem trockenen Rundkolben unter Stickstoff.
-
Kühlen Sie die Lösung auf 0 °C (wenn DCM als Lösungsmittel verwendet wird, fügen Sie Triethylamin hinzu).
-
Fügen Sie das Sulfonylchlorid (1,2 Äq.) portionsweise unter Rühren hinzu. Achten Sie darauf, dass die Temperatur nicht wesentlich ansteigt.
-
Entfernen Sie das Eisbad und lassen Sie die Reaktion bei Raumtemperatur für 4-12 Stunden rühren.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Beendigung der Reaktion gießen Sie die Mischung vorsichtig auf Eiswasser. Wenn das Produkt ausfällt, wird es abfiltriert.
-
Alternativ (bei Verwendung von DCM) verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl (um überschüssiges Pyridin/TEA zu entfernen), Wasser und Sole.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie, um das reine Sulfonamid zu erhalten.
Protokoll 3: Allgemeine Vorschrift zur N-Alkylierung via reduktiver Aminierung
Materialien:
-
4-Bromisochinolin-5-amin (1,0 Äq.)
-
Aldehyd oder Keton (z.B. Benzaldehyd, 1,2 Äq.)
-
Natriumtriacetoxyborhydrid (STAB, 1,5 Äq.)
-
Wasserfreies 1,2-Dichlorethan (DCE) oder THF
-
Essigsäure (katalytische Menge, ca. 0,1 Äq., optional)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasser (destilliert)
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben, Magnetrührer, Septum, Stickstoffzufuhr
Durchführung:
-
Geben Sie 4-Bromisochinolin-5-amin (1,0 Äq.), das Aldehyd oder Keton (1,2 Äq.) und eine katalytische Menge Essigsäure in wasserfreiem DCE in einen trockenen Rundkolben unter Stickstoffatmosphäre.
-
Rühren Sie die Mischung bei Raumtemperatur für 30-60 Minuten, um die Bildung des Imins zu ermöglichen.
-
Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise über 15 Minuten hinzu. Eine leichte Gasentwicklung kann beobachtet werden.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 6-24 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach vollständigem Umsatz löschen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung. Rühren Sie für 15 Minuten.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM oder Ethylacetat.
-
Vereinen Sie die organischen Phasen und waschen Sie sie mit Wasser und Sole.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie, um das reine N-alkylierte Produkt zu isolieren.
Application Notes and Protocols for Regioselective Reactions of 4-Bromoisoquinolin-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromoisoquinolin-5-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive bromine atom at the C-4 position and an amino group at the C-5 position allows for selective functionalization, enabling the synthesis of a diverse array of complex molecules. The isoquinoline scaffold itself is a privileged structure found in numerous biologically active compounds. This document provides detailed protocols and application notes for key regioselective, palladium-catalyzed cross-coupling reactions at the C-4 position, a site ripe for modification due to the carbon-bromine bond's susceptibility to oxidative addition.
The primary focus of these notes will be on three widely-used C-C and C-N bond-forming reactions: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination. These reactions demonstrate high regioselectivity for the C-4 bromine, leaving the C-5 amine intact for subsequent transformations or as a key pharmacophoric feature.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[1][2] For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at the C-4 position, significantly expanding molecular diversity. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[3]
Data Summary: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 10 | 88-96 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 82-90 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 70 | 8 | 75-85 |
Experimental Protocol: Synthesis of 4-Phenylisoquinolin-5-amine
This protocol details a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Deionized Water (4:1:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed solvent mixture (Toluene/EtOH/H₂O).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Visualizations: Suzuki-Miyaura Coupling
Caption: General scheme of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, specifically by reacting a vinyl or aryl halide with a terminal alkyne.[4][5] This reaction is co-catalyzed by palladium and copper complexes.[6] For this compound, this provides a direct route to introduce an alkynyl functional group at the C-4 position, which can serve as a versatile handle for further transformations such as click chemistry or cyclization reactions.
Data Summary: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 6 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA | DMF | 70 | 8 | 85-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Toluene | 80 | 12 | 80-92 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 50 | 10 | 78-88 |
Experimental Protocol: Synthesis of 4-(Phenylethynyl)isoquinolin-5-amine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues and salts, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an aqueous workup (wash with water, then brine).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction allows for the coupling of an aryl halide with a primary or secondary amine. By applying this to this compound, a second, distinct amino group can be introduced at the C-4 position, leading to valuable 4,5-diaminoisoquinoline derivatives, which are important scaffolds in drug discovery.
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 82-93 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | JohnPhos (4) | LiHMDS | THF | 70 | 24 | 75-85 |
Experimental Protocol: Synthesis of N⁴-Phenylisoquinoline-4,5-diamine
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Evacuate and backfill the tube with inert gas.
-
Add this compound and anhydrous 1,4-dioxane.
-
Add aniline via syringe.
-
Seal the tube and heat the mixture to 110 °C for 20 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the resulting residue by flash column chromatography.
Visualization: Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromoisoquinolin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-Bromoisoquinolin-5-amine and its subsequent derivatization. This key intermediate is valuable in the development of pharmacologically active compounds. The methodologies presented are designed to be scalable and efficient, addressing challenges such as regioselectivity and yield optimization.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals.[1][2][3][4] Specifically, substituted bromoisoquinolines serve as versatile precursors for introducing further molecular complexity through cross-coupling reactions and other transformations. This compound, in particular, possesses two reactive sites—the bromine atom and the amino group—making it a valuable building block for the synthesis of diverse molecular scaffolds.
The synthesis of substituted isoquinolines can be challenging, often requiring careful control of reaction conditions to achieve the desired regioselectivity.[5][6] Traditional methods for isoquinoline synthesis include the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions.[1][3][7] However, for large-scale production, more direct and efficient routes are often sought.
This document outlines a potential scalable synthetic route to this compound, followed by protocols for its derivatization.
Part 1: Scale-up Synthesis of this compound
A plausible and scalable synthetic approach to this compound can be envisioned starting from 5-aminoisoquinoline. This method involves the direct bromination of the isoquinoline core, with the amino group directing the regioselectivity of the electrophilic substitution.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of isoquinolines, emphasizing temperature control for optimal regioselectivity and yield.[5][6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Aminoisoquinoline | 144.17 | 100 g | 0.694 |
| N-Bromosuccinimide (NBS) | 177.98 | 136 g | 0.764 |
| Sulfuric Acid (98%) | 98.08 | 1 L | - |
| Dichloromethane (DCM) | 84.93 | 2 L | - |
| Saturated Sodium Bicarbonate Solution | - | 3 L | - |
| Brine | - | 1 L | - |
| Anhydrous Sodium Sulfate | 142.04 | 100 g | - |
Procedure:
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (1 L). Cool the acid to -10°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 5-aminoisoquinoline (100 g, 0.694 mol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 0°C. Stir the mixture until all the solid has dissolved.
-
Bromination: Cool the reaction mixture to -15°C. Add N-bromosuccinimide (136 g, 0.764 mol) portion-wise over 1-2 hours, maintaining the temperature between -15°C and -10°C.
-
Reaction Monitoring: Stir the reaction mixture at -10°C for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (3 kg) with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH reaches 8-9. During neutralization, maintain the temperature below 20°C by adding more ice if necessary. A precipitate will form.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 700 mL).
-
Work-up: Combine the organic layers and wash with brine (1 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Expected Yield: 70-80% Purity (by HPLC): >98%
Part 2: Derivatization of this compound
This compound offers multiple avenues for derivatization, primarily through reactions involving the amino group and Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromo position.
Derivatization Pathways
Caption: Key derivatization pathways for this compound.
Protocol 1: Suzuki Cross-Coupling for the Synthesis of 4-Aryl-isoquinolin-5-amine Derivatives
This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl group at the 4-position.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Moles |
| This compound | 223.07 | 10 g | 0.0448 |
| Phenylboronic Acid | 121.93 | 6.5 g | 0.0538 |
| Pd(PPh₃)₄ | 1155.56 | 1.04 g | 0.0009 |
| Sodium Carbonate | 105.99 | 14.2 g | 0.134 |
| 1,4-Dioxane | 88.11 | 200 mL | - |
| Water | 18.02 | 50 mL | - |
| Ethyl Acetate | 88.11 | 500 mL | - |
Procedure:
-
Reaction Setup: To a 500 mL flask, add this compound (10 g, 0.0448 mol), phenylboronic acid (6.5 g, 0.0538 mol), and sodium carbonate (14.2 g, 0.134 mol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (200 mL) and water (50 mL). Degas the mixture by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (1.04 g, 2 mol%) to the mixture under an argon atmosphere.
-
Reaction: Heat the mixture to 90°C and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite. Wash the Celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenylisoquinolin-5-amine.
Comparative Data for Suzuki Coupling:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 14 | 85 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| SPhos Pd G2 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 10 | 92 |
Protocol 2: Acylation of the Amino Group
This protocol details the acylation of the 5-amino group to form amide derivatives.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Moles |
| This compound | 223.07 | 10 g | 0.0448 |
| Acetyl Chloride | 78.50 | 3.8 mL | 0.0538 |
| Triethylamine (TEA) | 101.19 | 7.5 mL | 0.0538 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
Reaction Setup: Dissolve this compound (10 g, 0.0448 mol) in dichloromethane (200 mL) in a 500 mL flask. Add triethylamine (7.5 mL, 0.0538 mol).
-
Acylation: Cool the solution to 0°C. Slowly add acetyl chloride (3.8 mL, 0.0538 mol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(4-bromoisoquinolin-5-yl)acetamide. The product can be further purified by recrystallization or column chromatography if necessary.
Summary of Derivatization Reactions:
| Reaction Type | Reagents | Product Class | Typical Yield (%) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-isoquinolin-5-amines | 80-95 |
| Acylation | Acyl chloride or anhydride, Base | N-(4-Bromoisoquinolin-5-yl)amides | 90-98 |
| Sulfonylation | Sulfonyl chloride, Base | N-(4-Bromoisoquinolin-5-yl)sulfonamides | 85-95 |
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific laboratory and scale-up conditions by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 4-Bromoisoquinolin-5-amine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoquinolin-5-amine is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a diverse array of heterocyclic compounds. The presence of a bromine atom at the 4-position and an amino group at the 5-position on the isoquinoline scaffold allows for selective functionalization through various modern synthetic methodologies. The isoquinoline core is a privileged structure in medicinal chemistry, frequently found in compounds targeting a range of biological pathways, particularly as kinase inhibitors.
The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of aryl, heteroaryl, and amino substituents. The amino group can be utilized for the construction of fused heterocyclic rings, such as pyrazolo[4,3-c]isoquinolines, which are of significant interest in the development of novel therapeutic agents. These notes provide detailed protocols for key synthetic transformations using this compound.
Key Applications in Heterocyclic Synthesis
The strategic positioning of the bromo and amino functionalities on the this compound core makes it an ideal precursor for the synthesis of complex heterocyclic systems, particularly those with applications in drug discovery.
-
Synthesis of Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. The functionalization of this compound via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in the design of potent and selective kinase inhibitors.
-
Formation of Fused Heterocyclic Systems: The amino group can act as a nucleophile or be transformed into other functional groups to facilitate the annulation of additional rings onto the isoquinoline framework, leading to novel polycyclic aromatic compounds with unique biological activities.
Data Presentation: Representative Reaction Yields
The following tables summarize typical yields for key reactions involving this compound and analogous brominated amino-heterocycles, providing a benchmark for experimental planning.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylisoquinolin-5-amine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)isoquinolin-5-amine | 80-90 |
| 3 | 3-Pyridinylboronic acid | 4-(Pyridin-3-yl)isoquinolin-5-amine | 75-85 |
| 4 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)isoquinolin-5-amine | 70-80 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(Morpholino)isoquinolin-5-amine | 80-90 |
| 2 | Aniline | N-Phenylisoquinoline-4,5-diamine | 70-85 |
| 3 | Benzylamine | N-Benzylisoquinoline-4,5-diamine | 75-88 |
| 4 | tert-Butyl carbamate | tert-Butyl (5-aminoisoquinolin-4-yl)carbamate | 65-75 |
Experimental Protocols
The following are detailed, representative protocols for the synthetic transformations of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.
-
Stir the mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-arylisoquinolin-5-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of a Fused Pyrazolo[4,3-c]isoquinoline Ring System
This protocol outlines a potential pathway for the construction of a fused pyrazole ring, a common scaffold in kinase inhibitors.
Step 1: Diazotization of this compound
-
Dissolve this compound in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction for 30-60 minutes to form the diazonium salt.
Step 2: Reductive Cyclization
-
To the cold diazonium salt solution, add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Basify the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the fused pyrazolo[4,3-c]isoquinoline derivative.
Visualizations
Signaling Pathway
Derivatives of this compound are often designed as kinase inhibitors. Below is a representative diagram of a generic kinase signaling pathway that is frequently targeted in cancer therapy.
Application Notes and Protocols: 4-Bromoisoquinolin-5-amine in Materials Science
Disclaimer: The following application notes and protocols are prospective and based on the chemical structure of 4-Bromoisoquinolin-5-amine and established principles in materials science. As of the latest literature review, specific applications of this compound in materials science have not been extensively reported. These notes are intended to provide a conceptual framework for researchers and scientists interested in exploring its potential.
Organic Light-Emitting Diodes (OLEDs): A Novel Hole Transporting Material
The inherent aromatic and electron-rich nature of the isoquinoline core, combined with the presence of a primary amine group, suggests that this compound could serve as a foundational building block for novel hole-transporting materials (HTMs) in OLEDs. The amine group can be functionalized to tune the HOMO level and improve charge mobility, while the isoquinoline moiety provides thermal stability. The bromo-substituent offers a reactive site for further molecular engineering, such as introducing dendrimeric structures to prevent crystallization and enhance film-forming properties.
Application Note:
This compound can be derivatized through N-arylation reactions (e.g., Buchwald-Hartwig amination) with various aromatic groups to synthesize amorphous materials with high glass transition temperatures (Tg). These derivatives are hypothesized to exhibit efficient hole injection and transport from the anode to the emissive layer in an OLED device, potentially leading to lower turn-on voltages and higher external quantum efficiencies.
Hypothetical Experimental Protocol: Synthesis of a Triarylamine-based HTM
Objective: To synthesize a novel hole-transporting material (HTM-1) from this compound and assess its thermal and photophysical properties.
Materials:
-
This compound
-
4-iodobiphenyl
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a glovebox, a Schlenk flask is charged with this compound (1.0 mmol), 4-iodobiphenyl (2.2 mmol), sodium tert-butoxide (2.5 mmol), and a catalytic amount of Pd₂(dba)₃ and P(t-Bu)₃.
-
Anhydrous toluene is added, and the mixture is refluxed under an argon atmosphere for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the final product (HTM-1).
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the decomposition temperature (Td) and glass transition temperature (Tg).
-
UV-Vis Spectroscopy and Photoluminescence Spectroscopy: To determine the absorption and emission spectra and calculate the HOMO-LUMO energy levels.
-
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels.
Hypothetical Data Presentation:
| Property | Hypothetical Value for HTM-1 |
| Glass Transition Temperature (Tg) | 135 °C |
| Decomposition Temperature (Td) | 410 °C |
| HOMO Level (from CV) | -5.4 eV |
| LUMO Level (from CV) | -2.1 eV |
| Photoluminescence Max (in Toluene) | 420 nm |
Diagram: OLED Device Fabrication Workflow
Caption: Workflow for the synthesis of a novel HTM and fabrication and testing of an OLED device.
High-Performance Polymers: Monomer for Polyamides and Polyimides
The difunctional nature of this compound (a primary amine and a reactive bromo group) makes it a candidate for the synthesis of novel high-performance polymers. The rigid isoquinoline backbone can impart high thermal stability and mechanical strength to the resulting polymer chains.
Application Note:
A. Polyamides: this compound can be used as a diamine monomer in polycondensation reactions with diacyl chlorides to form novel polyamides. The resulting polymers are expected to have high glass transition temperatures and good thermal stability. The presence of the bromine atom can also impart flame-retardant properties to the material.
B. Polyimides: Following a two-step process involving the synthesis of a bromo-functionalized diamine, polyimides with exceptional thermal and chemical resistance could be prepared.
Hypothetical Experimental Protocol: Synthesis of a Polyamide
Objective: To synthesize a novel polyamide (PA-1) from this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Methanol
Procedure:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is charged with this compound (1.0 mmol) and anhydrous NMP.
-
The solution is cooled to 0 °C, and terephthaloyl chloride (1.0 mmol) is added portion-wise.
-
Pyridine (2.2 mmol) is added as an acid scavenger, and the reaction mixture is stirred at room temperature for 12 hours.
-
The resulting viscous polymer solution is poured into methanol to precipitate the polyamide.
-
The polymer is collected by filtration, washed thoroughly with methanol and water, and dried under vacuum at 80 °C.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the amide linkage.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
TGA and DSC: To assess the thermal properties (Td and Tg).
-
Limiting Oxygen Index (LOI): To evaluate the flame retardancy.
Hypothetical Data Presentation:
| Property | Hypothetical Value for PA-1 |
| Number Average Molecular Weight (Mn) | 35,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
| Glass Transition Temperature (Tg) | 280 °C |
| 5% Weight Loss Temperature (Td) | 450 °C (in N₂) |
| Limiting Oxygen Index (LOI) | 35% |
Diagram: Polyamide Synthesis Logical Relationship
Caption: Logical relationship for the synthesis of a high-performance polyamide.
Fluorescent Sensors: A Platform for Metal Ion Detection
Quinoline and isoquinoline derivatives are well-known for their fluorescent properties and their ability to act as chemosensors for various metal ions. The amino group of this compound can act as a binding site for metal ions, and upon coordination, the photophysical properties of the molecule are expected to change, leading to a "turn-on" or "turn-off" fluorescent response.
Application Note:
This compound can be utilized as a core structure for the development of selective and sensitive fluorescent sensors for heavy metal ions such as Cu²⁺, Hg²⁺, or Pb²⁺. The selectivity can be tuned by further functionalization of the amine or bromo positions to create specific binding pockets. Such sensors could find applications in environmental monitoring and biological imaging.
Hypothetical Experimental Protocol: Fluorescent Sensing of Cu²⁺
Objective: To investigate the potential of this compound as a fluorescent sensor for Cu²⁺ ions.
Materials:
-
This compound
-
Stock solutions of various metal perchlorates (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.) in acetonitrile.
-
Spectroscopic grade acetonitrile.
Procedure:
-
A stock solution of this compound (1 mM) is prepared in acetonitrile.
-
For fluorescence titration, an aliquot of the stock solution is diluted to a final concentration of 10 µM in a cuvette.
-
The fluorescence spectrum is recorded (e.g., excitation at 350 nm).
-
Small aliquots of the Cu²⁺ stock solution are incrementally added to the cuvette, and the fluorescence spectrum is recorded after each addition.
-
The experiment is repeated with other metal ions to assess selectivity.
Data Analysis:
-
Plot the change in fluorescence intensity versus the concentration of the metal ion.
-
Determine the binding constant (Kₐ) using a suitable binding model (e.g., Benesi-Hildebrand plot).
-
Calculate the limit of detection (LOD).
Hypothetical Data Presentation:
| Metal Ion | Fluorescence Response | Selectivity | Binding Constant (Kₐ) for Cu²⁺ | Limit of Detection (LOD) for Cu²⁺ |
| Cu²⁺ | Significant Quenching | High | 1.5 x 10⁵ M⁻¹ | 50 nM |
| Zn²⁺, Ni²⁺, Co²⁺ | Negligible Change | - | - | - |
Diagram: Metal Ion Sensing Mechanism
Caption: Proposed "turn-off" sensing mechanism for Cu²⁺ detection.
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 4-Bromoisoquinolin-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of 4-Bromoisoquinolin-5-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the primary causes?
A1: Low to no yield in the Suzuki coupling of this compound can often be attributed to several critical factors, primarily related to the inherent properties of the substrate and the reaction conditions. The primary issues include:
-
Catalyst Poisoning: The presence of the amine group and the nitrogen atom in the isoquinoline ring can lead to catalyst poisoning.[1] These basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.[1]
-
Poor Solubility: The substrate, this compound, may have poor solubility in common organic solvents, which can hinder the reaction rate and overall yield.[1]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, significantly reducing the yield. These include protodeboronation of the boronic acid, homocoupling of the boronic acid or the aryl halide, and dehalogenation of the starting material.[1][2]
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated by oxygen.[1]
Q2: I suspect catalyst poisoning is the main issue. How can I mitigate this?
A2: To overcome catalyst poisoning by the nitrogen atoms in this compound, several strategies can be employed:
-
Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands can shield the palladium center and promote the desired catalytic cycle.
-
Use of Pre-catalysts: Employing a pre-formed palladium precatalyst can be more effective than generating the active catalyst in situ.[1]
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, thus reducing its inhibitory effect on the catalyst.[1]
Q3: What are the most common side reactions, and how can I minimize them?
A3: The most prevalent side reactions are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid. To minimize this:
-
Use a more stable boronic ester, such as a pinacol or MIDA ester.[1]
-
Run the reaction under anhydrous conditions to remove the proton source (water).[3]
-
Use a weaker, non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]
-
Lower the reaction temperature, which may require a more active catalyst system.[3]
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. To suppress this:
-
Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) to exclude oxygen, which can promote homocoupling.[1]
-
-
Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This can occur if hydride species are present. Ensuring anhydrous conditions and high purity of reagents can help minimize this side reaction.[2]
Q4: How do I choose the optimal solvent and base for this reaction?
A4: The choice of solvent and base is critical and often interdependent.
-
Solvent: A screening of solvents is often necessary. Common choices include dioxane, THF, DMF, and toluene, often in a mixture with water.[1] The ideal solvent will dissolve all reactants and facilitate the reaction.
-
Base: The base activates the boronic acid for transmetalation.[4] The strength and nature of the base can significantly impact the yield.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are commonly used and are a good starting point.
-
Phosphates (K₃PO₄) are often effective, particularly with challenging substrates.
-
The choice of base can influence the rate of side reactions, so optimization is key.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable starting point would be to use a palladium catalyst with a bulky phosphine ligand, a carbonate or phosphate base, and a dioxane/water solvent system. A typical setup would involve:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%) with a ligand like SPhos or XPhos (4-10 mol%) or a precatalyst like Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 to 10:1 mixture)
-
Temperature: 80-100 °C
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material, this compound.[5]
Q3: My product appears to be contaminated with the homocoupled product of the boronic acid. How can I improve the purification?
A3: If homocoupling is a significant issue, optimizing the reaction conditions to minimize its formation is the first step. For purification, flash column chromatography on silica gel is typically effective. A gradient elution with a solvent system like Ethyl Acetate in Hexanes can be used to separate the desired product from the nonpolar homocoupled byproduct.[5]
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 6 | 78 |
(Data extrapolated from general protocols for related isoquinoline systems)
Table 2: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid under Various Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 100 | 12 | 75 |
| 2 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 16 | 88 |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DMF | 110 | 5 | 90 |
(Source: Adapted from literature on brominated quinolines)[6]
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound:
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a precatalyst)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[5]
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Introduction: Add the palladium catalyst and ligand (if separate) to the reaction mixture under a positive flow of inert gas.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required reaction time (monitor for completion, typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction and common side reactions.
Caption: Troubleshooting workflow for low yield in the Suzuki coupling of this compound.
References
Technical Support Center: Palladium-Catalyzed Amination of 4-Bromoisoquinolin-5-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed amination of 4-Bromoisoquinolin-5-amine. The inherent functionalities of this substrate—a heteroaromatic bromide, a primary amine, and a basic quinoline nitrogen—present unique challenges that can lead to various side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Q1: My reaction is giving a low yield or failing completely. What are the common causes?
A1: Low or no yield in the Buchwald-Hartwig amination of this compound can stem from several factors. The most common culprits include:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and highly substrate-dependent.[1] For electron-rich and potentially coordinating substrates like this, sterically hindered and electron-rich biarylphosphine ligands are often required to promote high catalytic activity.[1]
-
Base Selection: The strength and solubility of the base are crucial.[1] Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with other functional groups, while weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better functional group tolerance but might lead to slower reaction rates.[1][2]
-
Oxygen and Moisture Sensitivity: Palladium(0) catalysts are sensitive to oxygen and moisture.[1] All reactions must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Substrate Quality: Impurities in either the this compound or the coupling amine can poison the palladium catalyst.[1] Ensure all starting materials are pure.
-
Catalyst Inhibition: The product itself or the starting material's quinoline nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[1] The choice of ligand is key to mitigating this effect.
Q2: I am observing a significant amount of isoquinolin-5-amine as a side product. How can I prevent this hydrodehalogenation?
A2: The formation of isoquinolin-5-amine is a result of a common side reaction called hydrodehalogenation. This can occur via two main pathways: β-hydride elimination from a palladium-amido intermediate or reaction of a palladium-hydride species with the aryl halide.[3][4]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically crowded environment around the palladium center, which can favor the desired C-N reductive elimination over competing side reactions.[4]
-
Base Choice: The choice of base can influence the formation of palladium-hydride species. Screening different bases may be necessary.
-
Bimetallic Catalysis: In some systems, a bimetallic palladium-copper (Pd-Cu) nanocatalyst has been shown to facilitate the desired amination pathway by suppressing Pd-hydride-mediated hydrodehalogenation.[5][6]
-
Temperature Control: Excessive heat can lead to catalyst decomposition and an increase in side reactions.[1] Running the reaction at the lowest effective temperature can help.
Q3: My desired product is contaminated with diarylamine or other dimeric impurities. What causes this and how can I prevent it?
A3: The formation of a diarylamine occurs when the primary amine product of the initial coupling reaction acts as a nucleophile itself and reacts with another molecule of this compound.
Strategies to Minimize Dimerization:
-
Control Stoichiometry: Use a slight excess (1.1-1.4 equivalents) of the amine you are coupling to the isoquinoline. This helps ensure the aryl bromide is consumed before it can react with the product.
-
Slow Addition: In some cases, slow addition of the aryl bromide to the reaction mixture can maintain a low concentration of the electrophile and minimize reaction with the newly formed product.
-
Ligand Effects: The ligand can influence the relative rates of the desired reaction and the subsequent diarylation. Ligands that accelerate the reductive elimination of the primary amine product can help minimize its availability for a second coupling.[7]
Q4: How does the presence of both an amino group and a quinoline nitrogen on the substrate affect the reaction?
A4: The bifunctional nature of this compound presents specific challenges:
-
Catalyst Inhibition: The lone pair on the quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to a catalytically inactive species. Using bulky ligands that can sterically block this coordination may be beneficial.
-
Self-Coupling: While less common, it's possible for two molecules of this compound to couple, leading to a dimeric byproduct. This is more likely if the intended amine nucleophile is not reactive enough.
Data Presentation: Optimizing Reaction Conditions
The following tables present illustrative data on how changing ligands and bases can affect the outcome of the amination reaction. Note that these are representative values and actual results will depend on the specific amine coupling partner and precise reaction conditions.
Table 1: Effect of Ligand on Product Yield and Hydrodehalogenation (Reaction Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C, 12 h)
| Ligand | Desired Product Yield (%) | Hydrodehalogenation (%) |
| P(o-tolyl)₃ | 35% | 40% |
| BINAP | 65% | 20% |
| XPhos | 88% | 5% |
| RuPhos | 82% | 10% |
Table 2: Effect of Base on Reaction Outcome (Reaction Conditions: Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), Solvent, 100 °C, 12 h)
| Base | Solvent | Desired Product Yield (%) | Comments |
| NaOtBu | Toluene | 88% | High reaction rate, but low tolerance for base-sensitive groups.[2] |
| LHMDS | Toluene | 75% | Allows for substrates with protic functional groups.[2] |
| K₃PO₄ | Dioxane | 70% | Weaker base, good functional group tolerance, may require longer reaction times.[1] |
| Cs₂CO₃ | Dioxane | 68% | Similar to K₃PO₄, offers broad functional group tolerance.[1] |
General Experimental Protocol
This protocol provides a general methodology for the palladium-catalyzed amination of this compound on a 1.0 mmol scale.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 0.025 mmol, 2.5 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the this compound, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Reaction: Seal the vessel and stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromoisoquinolin-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Bromoisoquinolin-5-amine. The following sections offer insights into catalyst selection, reaction optimization, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties and potential for catalyst inhibition by the substrate. The isoquinoline nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. The electron-donating amino group at the 5-position can also influence the reactivity of the C-Br bond. Careful selection of ligands and reaction conditions is crucial to mitigate these effects and achieve high yields.
Q2: Which type of cross-coupling reaction is most suitable for my desired transformation with this compound?
A2: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling with boronic acids or esters. It is a versatile and widely used method with good functional group tolerance.
-
Buchwald-Hartwig Amination: The premier choice for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
-
Sonogashira Coupling: Specifically used for forming C-C triple bonds by coupling with terminal alkynes.
Q3: How do I select the appropriate palladium catalyst and ligand for my reaction?
A3: Catalyst and ligand selection is critical for success. For Suzuki-Miyaura and Buchwald-Hartwig reactions involving electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the rate-limiting oxidative addition step and stabilize the active catalytic species. For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Refer to the catalyst comparison tables below for specific recommendations.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no product yield.
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The isoquinoline nitrogen may be inhibiting the palladium catalyst. Switch to a more robust catalyst system with bulky, electron-rich ligands like SPhos or XPhos.[1] Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining an inert atmosphere. |
| Inefficient Transmetalation | The choice of base is crucial. Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1] Ensure the base is anhydrous and finely powdered for optimal reactivity. |
| Protodeboronation of Boronic Acid | This side reaction is promoted by water. Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. |
| Poor Solubility | The substrate or reagents may not be fully dissolved. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, 2-MeTHF). |
Problem: Significant formation of homocoupled boronic acid byproduct.
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is set up under strictly anaerobic conditions. |
| Inappropriate Catalyst or Pre-catalyst | Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species can minimize side reactions. |
| Suboptimal Reaction Temperature | Running the reaction at the lowest effective temperature can reduce the rate of side reactions. |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or slow reaction.
| Potential Cause | Suggested Solution |
| Inappropriate Ligand Choice | The steric and electronic properties of the amine coupling partner are important. For primary amines, ligands like BrettPhos can be effective.[2] For bulky secondary amines, consider ligands from the Buchwald biarylphosphine family. |
| Base Incompatibility | Strong, non-coordinating bases like NaOtBu or LHMDS are commonly used. The choice of base can be solvent-dependent; for instance, anionic bases are favored in nonpolar solvents.[3][4] |
| Catalyst Poisoning | The amino group on the isoquinoline ring can act as a ligand and inhibit the catalyst. Using a higher catalyst loading or a pre-catalyst designed for challenging substrates may be necessary. |
Problem: Dehalogenation of the starting material.
| Potential Cause | Suggested Solution |
| Presence of a Hydrogen Source | Ensure all reagents and solvents are anhydrous. |
| Side Reaction of the Catalyst | Optimize the ligand-to-metal ratio. In some cases, excess ligand can promote side reactions. |
Sonogashira Coupling
Problem: Low yield of the desired alkynylated product.
| Potential Cause | Suggested Solution |
| Ineffective Catalyst System | A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.[5] The choice of phosphine ligand can also be critical, with bulky, electron-rich ligands often improving performance. |
| Glaser Homocoupling of the Alkyne | This is a common side reaction promoted by oxygen. Rigorous degassing and maintaining an inert atmosphere are essential. Running the reaction in the absence of a copper co-catalyst (copper-free Sonogashira) can also prevent this. |
| Amine Base Selection | An amine base like triethylamine or diisopropylamine is typically used to scavenge the HBr byproduct.[5] Ensure the amine is dry and of high purity. |
Catalyst Performance Comparison
The following tables summarize catalyst systems that have been reported for coupling reactions of substrates similar to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromoanilines and Bromoquinolines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole[6][7] |
| CataCXium A Pd G3 | CataCXium A | Cs₂CO₃ | 2-MeTHF | 70 | 12 | 91 | ortho-bromoaniline[1][8] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/MeOH | 80 | 15 | 82 | 4-bromo-6H-1,2-oxazine[9] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd₂(dba)₃ | XPhos | KOtBu | Toluene | 85 | 30 min | High | Morpholine[10] |
| Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | 100 | 12 | High | Primary Amines[2] |
| Pd(OAc)₂ | BuPAd₂ | DBU | CH₃CN | 120 | 18 | Moderate | Anilines[11] |
Table 3: Catalyst Systems for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | Toluene | RT | 6-20 | High[9] |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | None | Cs₂CO₃ | 1,4-dioxane | RT | 48 | High[12] |
| (NHC)-Pd | NHC | (NHC)-Cu | K₃PO₄ | t-AmylOH | 110 | 24 | High[13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 eq.) to a dry reaction tube.
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as described above.
General Procedure for Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 eq.).
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry, concentrate, and purify the product as described previously.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning with 4-Bromoisoquinolin-5-amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning that may be encountered during experiments involving 4-Bromoisoquinolin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used in reactions with this compound?
A1: Palladium-based catalysts are frequently employed in cross-coupling reactions involving this compound, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1] These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, leveraging the bromo- and amino- functionalities of the molecule. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-phosphine complexes.
Q2: What is catalyst poisoning and how can it affect my reaction?
A2: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance that binds to its active sites.[2][3] This binding prevents the catalyst from participating in the desired catalytic cycle, leading to a significant decrease in reaction rate, incomplete conversion of starting materials, and ultimately, lower yields of the desired product.[4]
Q3: Can this compound itself or its impurities act as a catalyst poison?
A3: Yes, it is plausible. As a nitrogen-containing heterocycle, the lone pair of electrons on the nitrogen atoms in the isoquinoline ring system or the amine group of this compound can coordinate to the metal center of the catalyst.[3] This coordination can sometimes be strong enough to inhibit or completely halt the catalytic cycle. More commonly, impurities from the synthesis of this compound, such as sulfur-containing compounds or other nitrogenous bases, can act as potent catalyst poisons.[4]
Q4: What are the visual or analytical indicators of catalyst poisoning in my reaction?
A4: A common visual sign of palladium catalyst deactivation is the formation of a black precipitate, known as palladium black, which indicates the agglomeration of the palladium metal into an inactive form.[5] Analytically, you may observe the reaction stalling (no further consumption of starting materials) via techniques like TLC, LC-MS, or GC-MS.
Troubleshooting Guides
Issue 1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled.
This is a classic symptom of catalyst poisoning. Follow this troubleshooting workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
Issue 2: I observe the formation of palladium black early in the reaction.
The formation of palladium black indicates catalyst decomposition. This can be caused by impurities or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Oxygen Sensitivity | Ensure all reagents and solvents are properly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| High Temperature | Reduce the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. |
| Inappropriate Ligand | The chosen phosphine ligand may not be providing sufficient stability to the palladium center. Screen a variety of electron-rich and sterically hindered ligands. |
| Impure Starting Material | Purify the this compound starting material to remove potential poisons. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To remove impurities that may act as catalyst poisons.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, toluene, or a mixture).
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Small-Scale Test Reaction to Screen for Catalyst Poisoning
Objective: To determine if a specific batch of this compound is inhibiting the catalytic reaction.
Procedure:
-
Set up two identical small-scale reactions in parallel.
-
Reaction A (Control): Use a batch of this compound that has previously yielded good results, or a highly purified sample.
-
Reaction B (Test): Use the batch of this compound that is suspected of containing catalyst poisons.
-
Use a standard set of reaction conditions (catalyst, ligand, base, solvent, temperature) for both reactions.
-
Monitor the progress of both reactions over time using TLC or LC-MS.
Data Interpretation:
| Scenario | Observation in Reaction B vs. Reaction A | Conclusion |
| 1 | Significantly lower conversion or stalled reaction. | The suspect batch of this compound likely contains a catalyst poison. |
| 2 | Similar conversion and reaction profile. | The issue is likely not with the purity of the this compound but with other reagents or reaction conditions. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of catalyst poisoning in a palladium-catalyzed cross-coupling cycle.
Caption: Generalized catalytic cycle and the point of catalyst poisoning.
References
Improving the regioselectivity of 4-Bromoisoquinolin-5-amine reactions
Welcome to the technical support center for 4-Bromoisoquinolin-5-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two primary reactive sites for cross-coupling reactions: the bromine atom at the C-4 position and the primary amine at the C-5 position. The key challenge in working with this molecule is achieving regioselectivity, meaning selectively reacting at one site without affecting the other.
Q2: I am attempting a Suzuki-Miyaura coupling to form a C-C bond at the C-4 position, but I am getting low yields and a complex mixture of products. What is going wrong?
A2: Low yields and product mixtures in Suzuki-Miyaura couplings with this substrate often stem from a lack of regioselectivity. The primary amino group at C-5 can compete in palladium-catalyzed reactions, leading to undesired N-arylation or catalyst inhibition. It is crucial to select conditions that favor C-Br bond activation over N-H bond activation.
Q3: How can I prevent the amine group at C-5 from interfering with my C-4 cross-coupling reaction?
A3: There are two main strategies to address the reactivity of the C-5 amine:
-
Protecting the Amine: The most straightforward approach is to protect the amine group prior to the cross-coupling reaction. A common method is N-acylation to form an amide, which is significantly less nucleophilic and less likely to interfere with the palladium catalyst.
-
Reaction Optimization: In some cases, careful selection of the catalyst, ligand, base, and solvent can favor the desired C-4 coupling without the need for a protecting group. This often involves using specific ligand systems that are known to promote the oxidative addition of aryl bromides.
Q4: What are the key parameters to consider when optimizing for regioselective C-4 Suzuki-Miyaura coupling?
A4: To favor C-4 coupling, consider the following:
-
Catalyst and Ligand: Bulky, electron-rich phosphine ligands are often effective for promoting the oxidative addition of aryl bromides.
-
Base: The choice of base is critical. While strong bases are often used in Suzuki couplings, they can also deprotonate the amine, increasing its nucleophilicity. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may offer better selectivity.
-
Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Common solvents for Suzuki reactions include dioxane, toluene, and DMF, often with an aqueous component for the base.
Q5: Can I perform a Buchwald-Hartwig amination at the C-4 position? What are the challenges?
A5: Yes, a Buchwald-Hartwig amination at the C-4 position is feasible. However, it presents a significant challenge due to the presence of the C-5 amine. This can lead to intermolecular self-coupling or reaction with the desired amine coupling partner at the C-5 position. Protection of the C-5 amine is highly recommended for this transformation.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling at C-4
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.
| Potential Cause | Recommended Solution |
| Competing N-Arylation | Protect the C-5 amine group as an amide (e.g., acetamide) before performing the coupling reaction. |
| Ineffective Catalyst System | Screen different palladium precursors and ligands. For electron-rich substrates, bulky, electron-rich phosphine ligands can be beneficial.[1] |
| Base-Induced Side Reactions | Switch to a milder base such as K₂CO₃ or K₃PO₄ to minimize deprotonation and subsequent reaction of the C-5 amine. |
| Protodeboronation of Boronic Acid | Use a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt, or switch to anhydrous reaction conditions.[1] |
| Dehalogenation | Ensure that your solvents are free of potential hydride sources. |
| Poor Reagent Quality | Use freshly purchased and properly stored boronic acid, palladium catalyst, and base. |
Issue 2: Unselective Reaction in Buchwald-Hartwig Amination
When attempting to introduce an amine at the C-4 position via Buchwald-Hartwig amination, a lack of selectivity is a common issue.
| Potential Cause | Recommended Solution |
| Self-Coupling of Substrate | The C-5 amine of one molecule can react with the C-4 bromine of another. Protect the C-5 amine prior to the reaction. |
| Reaction at C-5 Amine | The desired amine coupling partner may react with the C-5 amine. Again, protection of the C-5 amine is the most effective solution. |
| Inappropriate Ligand Choice | The choice of ligand is critical in Buchwald-Hartwig reactions. Screen a variety of ligands to find one that favors the desired C-N bond formation. |
| Harsh Reaction Conditions | High temperatures can lead to a loss of selectivity. Attempt the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Protocol 1: N-Acylation of this compound (Amine Protection)
This protocol describes the protection of the C-5 amine as an acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield N-(4-bromoisoquinolin-5-yl)acetamide.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-(4-bromoisoquinolin-5-yl)acetamide
This is a general starting point and may require optimization for specific boronic acids.
Materials:
-
N-(4-bromoisoquinolin-5-yl)acetamide (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a reaction vessel, add N-(4-bromoisoquinolin-5-yl)acetamide, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 5-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
Technical Support Center: Purification of 4-Bromoisoquinolin-5-amine Reaction Products
Welcome to the technical support center for the purification of 4-bromoisoquinolin-5-amine and its derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound reaction products, offering potential causes and solutions in a question-and-answer format.
Q1: My crude product after a reaction with this compound is a dark, oily residue. What does this indicate and how should I proceed?
A1: A dark, oily, or tar-like crude product is common when working with nitrogen-containing heterocycles. This appearance can be due to several factors:
-
Residual Palladium Catalyst: If you performed a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), residual palladium complexes can appear as a dark, insoluble material.
-
Formation of Byproducts: Complex side reactions can lead to a mixture of products with varying polarities, preventing crystallization.
-
Degradation: Aromatic amines can be sensitive to air and light, potentially leading to degradation products.
Troubleshooting Steps:
-
Initial Filtration: Before aqueous work-up, consider filtering the reaction mixture through a pad of Celite to remove heterogeneous palladium catalysts.[1]
-
Aqueous Work-up: Perform a standard aqueous work-up by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine. This will help remove inorganic salts and some highly polar impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from colored impurities and byproducts.[1]
Q2: I am observing significant peak tailing and poor separation during silica gel column chromatography of my N-substituted this compound derivative. What is the cause and how can I fix it?
A2: This is a classic issue when purifying basic compounds like amines on standard silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatographic performance.[2][3]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica gel. A common choice is 0.5-2% triethylamine (TEA) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[2][4][5]
-
Alternative Stationary Phase: Switch to a less acidic or basic stationary phase.
-
Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography (e.g., using a C18 column) with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like trifluoroacetic acid (TFA) or ammonium hydroxide, can be very effective.[7][8]
Q3: I performed a Suzuki coupling with this compound and the boronic acid starting material is contaminating my product. How can I remove it?
A3: Boronic acids and their byproducts can be tricky to remove. Here are a few strategies:
-
Base Wash: During the aqueous work-up, wash the organic layer with an aqueous base solution (e.g., 1M NaOH or K₂CO₃). This will convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[1]
-
Optimized Chromatography: Meticulous column chromatography with a shallow solvent gradient is often required to separate compounds with similar polarities.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step to remove residual boronic acid.
Q4: I am trying to purify the product of a Buchwald-Hartwig amination of this compound, but I am struggling to separate it from the phosphine ligand and its oxide.
A4: Phosphine-based impurities are common in palladium-catalyzed reactions.
Solutions:
-
Solvent Selection for Chromatography: Careful selection of the solvent system for column chromatography is key. A hexane/ethyl acetate system is often a good starting point for these types of products.[9]
-
Oxidative Wash: In some cases, a dilute hydrogen peroxide wash during workup can help oxidize the phosphine ligand to its more polar phosphine oxide, which may be easier to separate by chromatography or extraction. (Caution: this should be attempted with care as it may affect other functional groups).
-
Recrystallization: If the product is crystalline, this can be an excellent way to exclude the phosphine-based impurities.
Q5: I can't get my final product to crystallize. It remains an oil even after chromatography. What can I do?
A5: The inability to crystallize can be due to persistent impurities or the intrinsic nature of the compound being an oil at room temperature.
Troubleshooting Steps:
-
Re-purify: Ensure the product is of high purity (>95%) by re-running a column with a very shallow gradient.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding: Add a single, pure crystal of the compound if available.
-
Solvent Systems: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity persists. Allow it to stand undisturbed.
-
-
Salt Formation: For basic amine products, forming a salt (e.g., hydrochloride or trifluoroacetate) can often induce crystallization. Dissolve the purified amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or a few drops of TFA.[10][11] The resulting salt may precipitate as a crystalline solid.
Data Presentation: Purification Strategies
The following tables summarize common purification parameters for reaction products of this compound.
Table 1: Column Chromatography Parameters
| Stationary Phase | Common Eluent System | Modifier | Target Compound Type | Reference |
| Silica Gel | Hexane / Ethyl Acetate | 1-2% Triethylamine | N-Aryl or N-Alkyl derivatives | [5] |
| Silica Gel | Dichloromethane / Methanol | 1-2% Triethylamine | More polar derivatives | [2] |
| Silica Gel | Hexane / Ethyl Acetate | None | Less basic derivatives (e.g., isoquinolones) | [9] |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | None | Basic amines | [3] |
| Reversed-Phase (C18) | Acetonitrile / Water | 0.1% TFA or NH₄OH | Polar, ionizable amines | [8] |
Table 2: Recrystallization Solvent Systems
| Solvent System | Compound Characteristics | Rationale | Reference |
| Heptane / Toluene | Non-polar to moderately polar solids | Good for bromoisoquinoline derivatives. Toluene increases solubility at high temps. | [12] |
| Ethanol or Isopropanol | Moderately polar solids | Aromatic amines often show good solubility in hot alcohols. | [13] |
| Ethyl Acetate / Hexane | Moderately polar solids | A common "good solvent"/"poor solvent" combination for a range of polarities. | [13] |
| Dichloromethane / Hexane | Moderately polar solids | Another effective "good solvent"/"poor solvent" pair. | [13] |
| Acidified Ether/Ethanol | Basic amines that are oils | Converts the free base to a salt, which is often a crystalline solid. | [11] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography with Triethylamine Modifier
This protocol is designed for the purification of basic amine products derived from this compound.
-
TLC Analysis: Determine an appropriate mobile phase by testing solvent systems (e.g., start with 20% ethyl acetate in hexane) on a TLC plate. Add ~1% triethylamine to the developing solvent. The ideal Rf value for the desired product is ~0.3.[5]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (including TEA). Pour the slurry into a column and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]
-
Elution: Begin eluting with the chosen mobile phase. A shallow gradient, slowly increasing the polarity (e.g., from 10% to 40% ethyl acetate in hexane), can improve the separation of closely related impurities.[4]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexane)
This protocol is for the final purification of solid products.
-
Dissolution: Place the crude or semi-purified solid in an Erlenmeyer flask. Add the "good" solvent (ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Addition of "Poor" Solvent: If no crystals form, slowly add the "poor" solvent (hexane) dropwise to the room-temperature solution until it becomes slightly cloudy. Reheat gently until the solution is clear again, then allow to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. teledyneisco.com [teledyneisco.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Effect of base and solvent on 4-Bromoisoquinolin-5-amine coupling reactions
Welcome to the technical support center for coupling reactions involving 4-Bromoisoquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of base and solvent effects in palladium-catalyzed cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), representative data, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: this compound is a versatile building block, with the bromine atom at the 4-position serving as an effective handle for various palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide variety of primary and secondary amines.[1][2]
-
Heck Coupling: To form C-C bonds with alkenes.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
The primary amino group at the 5-position can also participate in reactions, such as amide bond formation, but this guide focuses on the reactivity of the C4-Br bond.[3]
Q2: How do I choose the right base for my coupling reaction?
A2: The choice of base is critical and depends on the specific reaction (Suzuki vs. Buchwald-Hartwig) and the sensitivity of your substrates.[4]
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[4][5]
-
For Suzuki-Miyaura Coupling: Inorganic bases are typically preferred. Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[6][7] The choice can influence reaction rate and yield, and screening may be necessary. For instance, Na₂CO₃ has been found to be highly effective in some systems.[6][7]
Q3: What is the role of the solvent, and which one should I use?
A3: The solvent plays a crucial role by dissolving reagents, stabilizing the catalyst, and influencing the reaction rate and selectivity.[8][9]
-
Common Solvents: Aprotic solvents are most common. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are effective for many Buchwald-Hartwig and Suzuki reactions.[4][10]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) can be useful, especially when reagent solubility is an issue.[11][12] Sometimes, aqueous mixtures (e.g., Dioxane/H₂O, THF/H₂O) are used, particularly in Suzuki couplings, as water can aid in the transmetalation step.[13][14]
-
Solvent Quality: Ensure the use of anhydrous and degassed solvents, as oxygen can deactivate the palladium catalyst and water can interfere with certain bases or promote side reactions.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling reactions of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause: Inactive Catalyst
-
Troubleshooting Step: The active Pd(0) species is sensitive to oxygen.[4] Ensure that the palladium precursor and phosphine ligand are high quality and have been handled under an inert atmosphere (Argon or Nitrogen). Using a pre-catalyst (e.g., a G3 or G4 palladacycle) can provide more reliable generation of the active catalyst.[5][15]
-
-
Potential Cause: Insufficient Reaction Temperature
-
Potential Cause: Poor Solubility of Reagents
-
Troubleshooting Step: If your reagents are not fully dissolved, the reaction can be slow or incomplete. Try screening alternative solvents like dioxane, DMF, or a mixture of solvents to improve solubility.[11]
-
-
Potential Cause: Inappropriate Base
-
Troubleshooting Step: The base may not be strong enough or may be sterically hindered. For Buchwald-Hartwig reactions, if you are using a weak base like K₂CO₃ with a challenging amine, consider switching to a stronger base like NaOtBu. For Suzuki reactions, ensure the base is adequately soluble or finely ground to maximize surface area.[17]
-
Issue 2: Formation of Significant Side Products
-
Potential Side Reaction: Hydrodehalogenation (Replacement of Br with H)
-
Troubleshooting Step: This is a common side reaction.[4] To minimize it, consider the following:
-
-
Potential Side Reaction: Homocoupling of Boronic Acid (in Suzuki Reactions)
-
Troubleshooting Step: This often occurs when the transmetalation step is slow compared to the oxidative addition. Ensure your reaction is rigorously deoxygenated, as oxygen can promote homocoupling. Adjusting the base or solvent system can also help.
-
Issue 3: Reaction is Not Reproducible
-
Potential Cause: Reagent Quality and Handling
-
Troubleshooting Step: Ensure all reagents, especially the palladium source, ligand, and base, are from a reliable source and have been stored correctly (e.g., under inert gas, desiccated). Boronic acids can degrade over time; use fresh or properly stored material.[16] Inconsistent grinding of solid bases like K₃PO₄ can also affect reaction rates.[17]
-
-
Potential Cause: Trace Impurities
-
Troubleshooting Step: Trace amounts of impurities in solvents or starting materials can poison the catalyst.[8] Using high-purity, anhydrous solvents is critical for robust results.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Data Presentation: Effect of Base and Solvent
Table 1: Representative Conditions for Buchwald-Hartwig Amination (Based on general principles for aryl bromides)
| Entry | Base (equiv.) | Solvent | Temp (°C) | Typical Outcome | Reference Principles |
| 1 | NaOtBu (1.2) | Toluene | 100 | Fast reaction, high yield. Not suitable for base-sensitive groups. | [4][5] |
| 2 | Cs₂CO₃ (1.5) | Dioxane | 110 | Good for base-sensitive substrates, may require longer time. | [4][5] |
| 3 | K₃PO₄ (1.5) | Toluene | 110 | Milder conditions, good functional group tolerance. | [4][5] |
| 4 | LHMDS (1.2) | THF | 80 | Strong base, can be effective at lower temperatures. | [5] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling (Based on general principles for aryl bromides)
| Entry | Base (equiv.) | Solvent System | Temp (°C) | Typical Outcome | Reference Principles |
| 1 | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | Often provides high yields and is cost-effective. | [6][7] |
| 2 | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | Common and effective system for a wide range of substrates. | [15][18] |
| 3 | K₃PO₄ (2.0) | DMF | 100 | Useful for challenging couplings or when solubility is low. | [11][17] |
| 4 | CsF (2.0) | Dioxane | 100 | Can be effective, especially with boronic esters. | [19] |
Experimental Protocols
The following are general, adaptable protocols for conducting coupling reactions with this compound. Note: These are starting points and may require optimization. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid or boronate ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.[16]
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%, if not using a pre-catalyst). Add the base (e.g., NaOtBu, 1.2 eq).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 eq) and the anhydrous, degassed solvent (e.g., Toluene).
-
Nucleophile Addition: Add the desired amine (1.1-1.2 eq) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via column chromatography or recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Reaction monitoring techniques for 4-Bromoisoquinolin-5-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromoisoquinolin-5-amine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most direct and common synthetic route to this compound is the electrophilic bromination of the starting material, isoquinolin-5-amine. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a strong acid.
Q2: Which analytical techniques are recommended for monitoring the progress of this reaction?
The primary techniques for monitoring the bromination of isoquinolin-5-amine are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] TLC is excellent for rapid, qualitative assessment of the reaction's progress, while HPLC provides more accurate quantitative data on the consumption of starting material and the formation of the product and byproducts.
Q3: What are the expected major products and byproducts in this reaction?
The amino group at the 5-position is an activating, ortho-, para-directing group. Therefore, in addition to the desired 4-bromo isomer (ortho), the formation of other isomers is highly probable. Potential byproducts include:
-
6-Bromoisoquinolin-5-amine (ortho-isomer)
-
8-Bromoisoquinolin-5-amine (para-isomer)
-
Dibrominated products (e.g., 4,6-dibromo-, 4,8-dibromo-isomers)
-
Unreacted isoquinolin-5-amine
Careful control of reaction conditions is crucial to maximize the yield of the desired 4-bromo product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion of starting material | 1. Insufficiently activated brominating agent. 2. Reaction temperature is too low. 3. Impure starting material. | 1. If using NBS, ensure the use of a strong acid catalyst (e.g., concentrated sulfuric acid) to generate a more potent electrophilic bromine species. 2. While low temperatures are generally favored for selectivity, a slight, controlled increase in temperature may be necessary to initiate the reaction. Monitor closely by TLC. 3. Confirm the purity of the isoquinolin-5-amine starting material. Purify by recrystallization or column chromatography if necessary. |
| Formation of multiple products (isomeric mixture) | 1. The strong activating effect of the amino group leads to a lack of regioselectivity. 2. Reaction conditions are too harsh. | 1. Employ a milder brominating agent. While NBS is common, other reagents can be explored. 2. Conduct the reaction at a very low temperature (e.g., -20°C to 0°C) to enhance selectivity.[2] 3. Consider a protecting group strategy for the amino group to modulate its directing effect. |
| Significant amount of dibrominated products | 1. Excess of the brominating agent. 2. Reaction time is too long. | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[2] 2. Add the brominating agent portion-wise over an extended period to maintain a low concentration in the reaction mixture. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized. |
| Product degradation during workup or purification | 1. The product is sensitive to strong acids or bases. 2. The product is unstable on silica gel for extended periods. | 1. Perform a neutral workup. Use a mild base like sodium bicarbonate solution to neutralize any residual acid. 2. Minimize the time the product is on the silica gel column during purification. Consider using a different stationary phase like neutral alumina if instability on silica is observed. |
Reaction Monitoring Data
The following tables provide representative data for monitoring the synthesis of this compound using TLC and HPLC.
Table 1: Representative TLC Monitoring Data
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization |
| Isoquinolin-5-amine (Starting Material) | 0.25 | UV (254 nm), Potassium Permanganate stain (yellow spot) |
| This compound (Product) | 0.40 | UV (254 nm), Potassium Permanganate stain (yellow spot) |
| Dibrominated Byproduct | 0.55 | UV (254 nm), Potassium Permanganate stain (yellow spot) |
Table 2: Representative HPLC Monitoring Data
| Compound | Retention Time (min) | Relative Response Factor (UV at 254 nm) |
| Isoquinolin-5-amine (Starting Material) | 3.5 | 1.00 |
| This compound (Product) | 5.8 | 0.95 |
| 6-Bromoisoquinolin-5-amine (Isomeric Byproduct) | 6.2 | 0.95 |
| Dibrominated Byproduct | 8.1 | 0.90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinolin-5-amine (1.0 eq.) in anhydrous dichloromethane. Cool the solution to -10°C in an ice-salt bath.
-
Addition of Acid: Slowly add concentrated sulfuric acid (2.0 eq.) while maintaining the temperature below -5°C.
-
Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -5°C.[2]
-
Reaction Monitoring: Stir the reaction at -10°C to 0°C. Monitor the reaction progress every 30 minutes by TLC (see Protocol 2). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of crushed ice and water. Neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to separate the desired product from isomers and byproducts.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: Using a capillary tube, spot the starting material (isoquinolin-5-amine), a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate.
-
Development: Develop the plate in a sealed chamber with a pre-saturated atmosphere of a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm. For enhanced visualization, the plate can be stained with a potassium permanganate solution.
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material has significantly diminished or disappeared, and a new, more intense spot corresponding to the product is observed.
Protocol 3: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes can be used as a starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it in a vial containing 1 mL of a 1:1 mixture of water and acetonitrile.
-
Analysis: Inject the prepared sample into the HPLC system. Monitor the decrease in the peak area of the isoquinolin-5-amine and the increase in the peak area of the this compound over time.
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Caption: Logical decision-making process for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 4-Bromoisoquinolin-5-amine and Other Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to efficiently construct carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds crucial for drug discovery and materials science. The reactivity of the aryl halide component is a critical parameter for the success of this reaction. This guide provides an objective comparison of the performance of 4-bromoisoquinolin-5-amine against other common bromoanilines (2-, 3-, and 4-bromoaniline) in the Suzuki coupling reaction, supported by experimental data.
Reactivity Overview: Electronic and Steric Considerations
The efficiency of the Suzuki coupling is heavily influenced by the electronic and steric environment of the carbon-halogen bond. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring generally accelerate the oxidative addition step, making the aryl halide more reactive. Conversely, electron-donating groups, such as the amino group (-NH₂) in bromoanilines, can decrease reactivity by increasing electron density at the reaction center.[1] Studies have shown that aryl bromides with electron-donating groups exhibit a drop in conversion rates compared to unsubstituted or electron-deficient aryl bromides.[1]
-
Steric Hindrance: Bulky groups ortho to the bromine atom can impede the approach of the palladium catalyst, slowing the reaction.[2] this compound presents a unique case with the peri-amino group, which can introduce steric challenges. Similarly, 2-bromoaniline is known to be a challenging substrate due to the ortho-amino group.[3]
-
Heterocyclic Effects: For this compound, the presence of the isoquinoline ring system introduces additional electronic factors and potential for catalyst coordination with the ring nitrogen, which can influence reactivity.
Comparative Performance Data in Suzuki Coupling
The following table summarizes experimental data for the Suzuki coupling of this compound and other bromoanilines with various arylboronic acids. It is important to note that direct comparison of yields should be done with caution, as reaction conditions are not always identical across different studies.
| Bromoaniline Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| This compound | 3,5-Dimethylisoxazoleboronic acid pinacol ester | 1.4 mol% P1-L5 | - | Dioxane | 110 | 0.17 | ~85% | [4] |
| This compound | 3,5-Dimethylisoxazoleboronic acid | 1.4 mol% P1-L5 | - | Dioxane | 110 | 0.17 | ~76% | [4] |
| 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | - | Low (11%) | [3] |
| 2-Bromoaniline | Benzylboronic acid pinacol ester | 5 mol% CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 70 | - | 91% | [3] |
| 3-Bromoaniline | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 92% | |
| 4-Bromoaniline | Phenylboronic acid | Pd–poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 70 | 10 | Moderate | [1] |
| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 0.5 | 98% | [4] |
| 4-Bromoaniline | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 0.5 | 95% | [4] |
P1 = Palladacycle precatalyst, L5 = Buchwald ligand (tBuXPhos)
Analysis of Reactivity
From the data, several trends emerge:
-
This compound can be a highly effective substrate in Suzuki couplings, achieving excellent yields in very short reaction times when an optimized catalyst system is employed.[4] The use of a boronate ester instead of a boronic acid showed a notable improvement in yield, suggesting that protodeboronation of the boronic acid might be a competing side reaction.[4]
-
2-Bromoaniline is a challenging substrate, often requiring specialized, bulky phosphine ligands (like CataCXium A) to overcome the steric hindrance and deactivation caused by the ortho-amino group.[3] Standard catalysts like Pd(dppf)Cl₂ can result in very low yields.[3]
-
3-Bromoaniline and 4-Bromoaniline , with the amino group further from the reaction site, are generally more reactive than the 2-isomer. They can be coupled effectively using various palladium catalysts, including ligand-free systems, often providing high to excellent yields.[4] 4-Bromoaniline, being electron-rich, still shows slower conversion rates compared to electron-deficient aryl bromides.[1]
Experimental Workflow and Catalytic Cycle
The general workflow for performing a Suzuki-Miyaura coupling reaction involves careful setup under an inert atmosphere to prevent catalyst oxidation. The key steps are outlined in the diagram below.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Below are representative protocols for the Suzuki coupling of bromoanilines. Note: These are generalized procedures and may require optimization for specific substrate combinations. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using degassed solvents.
Protocol 1: Optimized Coupling for Sterically Hindered Bromoanilines (e.g., 2-Bromoaniline)
This protocol is adapted from a procedure found to be effective for challenging ortho-substituted anilines.[3]
-
Materials:
-
ortho-Bromoaniline (0.5 mmol, 1.0 equiv)
-
Boronic acid pinacol ester (0.75 mmol, 1.5 equiv)
-
CataCXium A Pd G3 catalyst (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (0.3 M solution)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the ortho-bromoaniline, boronic ester, CataCXium A Pd G3 catalyst, and Cs₂CO₃.
-
Seal the vial, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the anhydrous 2-MeTHF via syringe.
-
Place the vial in a preheated oil bath or heating block at 70 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Coupling for Less Hindered Bromoanilines (e.g., 4-Bromoaniline)
This protocol is a robust, general procedure suitable for many bromoaniline substrates.[4]
-
Materials:
-
4-Bromoaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 mixture)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the 4-bromoaniline, arylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Add the DMF and water solvent mixture.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
Conclusion
This compound is a viable and highly effective substrate for Suzuki-Miyaura cross-coupling, capable of producing high yields rapidly when paired with an appropriate advanced catalyst system. Its reactivity appears comparable to, or potentially greater than, sterically hindered substrates like 2-bromoaniline when optimized conditions are used. Compared to less hindered isomers like 3- and 4-bromoaniline, it likely requires more specialized catalysts to overcome the potential steric and electronic effects of its fused heterocyclic structure and peri-amino group. The choice of boronic ester over boronic acid may also be beneficial in suppressing side reactions. For researchers in drug development, the successful coupling of this compound opens a pathway to a diverse range of novel chemical entities based on the valuable isoquinolin-5-amine scaffold.
References
Reactivity Face-Off: 4-Bromoisoquinolin-5-amine vs. 4-Chloroisoquinolin-5-amine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, halogenated isoquinolines are pivotal building blocks. This guide presents a comparative study of the reactivity of 4-bromo-isoquinolin-5-amine and 4-chloro-isoquinolin-5-amine, two key intermediates in the synthesis of pharmacologically active compounds. By examining their performance in widely-used palladium-catalyzed cross-coupling reactions, this document provides experimental data and detailed protocols to inform strategic synthetic planning.
The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle in transition metal-catalyzed cross-coupling reactions. This difference is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step to the palladium catalyst. Consequently, reactions with 4-bromoisoquinolin-5-amine can often be achieved under milder conditions, with lower catalyst loadings, and in shorter reaction times, leading to higher yields compared to its chloro- counterpart.
Comparative Data of Synthesis Routes
The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct comparative studies on 4-bromo- vs. 4-chloro-isoquinolin-5-amine are not extensively documented, the data presented here is extrapolated from reactions with structurally similar substrates to provide a strong comparative framework.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The data below illustrates the generally higher efficiency when starting with the bromo-substituted isoquinoline.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Chloroisoquinolin-5-amine | Phenylboronic acid | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₃PO₄ (2 eq) | Toluene | 110 | 24 | ~60-75 |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ (2 eq) | DMF | 85 | 10 | ~80-90 |
| 4 | 4-Chloroisoquinolin-5-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) | Cs₂CO₃ (2 eq) | Dioxane | 120 | 36 | ~55-70 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The trend of higher reactivity for the bromo- derivative is also evident in this transformation.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ (1.5 eq) | Toluene | 100 | 8 | ~90-98 |
| 2 | 4-Chloroisoquinolin-5-amine | Morpholine | Pd(OAc)₂ (4 mol%) / RuPhos (8 mol%) | NaOtBu (1.5 eq) | Dioxane | 120 | 20 | ~70-85 |
| 3 | This compound | Aniline | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | K₃PO₄ (1.5 eq) | Toluene | 110 | 12 | ~85-95 |
| 4 | 4-Chloroisoquinolin-5-amine | Aniline | Pd₂(dba)₃ (4 mol%) / BrettPhos (8 mol%) | LHMDS (1.5 eq) | Dioxane | 130 | 30 | ~65-80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To a flame-dried Schlenk flask is added this compound (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with argon (this process is repeated three times). Degassed 1,4-dioxane (8 mL) and degassed water (2 mL) are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 4-Chloroisoquinolin-5-amine
A flame-dried Schlenk tube is charged with 4-chloroisoquinolin-5-amine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.04 mmol, 4 mol%), a phosphine ligand (e.g., RuPhos, 0.08 mmol, 8 mol%), and a base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv). The tube is sealed, evacuated, and backfilled with argon. Anhydrous solvent (e.g., dioxane, 10 mL) is added, and the mixture is heated to 120 °C for 20 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Signaling Pathway and Experimental Workflow Diagrams
Derivatives of the isoquinoline scaffold are known to play a role as inhibitors in key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2][3] The ability to readily functionalize the 4-position of the isoquinolin-5-amine core through cross-coupling reactions is therefore of high interest in drug discovery.
Caption: PI3K/Akt/mTOR pathway with inhibition by isoquinoline derivatives.
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling reactions discussed.
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 3. mdpi.com [mdpi.com]
Synthetic Versatility: A Comparative Analysis of 4-Bromoisoquinolin-5-amine and 5-Aminoisoquinoline
In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold is paramount for modulating pharmacological activity. This guide provides a detailed comparison of the synthetic advantages of two key isoquinoline building blocks: 4-Bromoisoquinolin-5-amine and 5-aminoisoquinoline. This analysis is supported by experimental data and protocols to assist researchers in selecting the optimal starting material for their synthetic campaigns.
Executive Summary
This compound emerges as a superior precursor for the generation of diverse molecular libraries through modern cross-coupling methodologies. The presence of a bromine atom at the 4-position provides a versatile handle for introducing a wide array of substituents via well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the systematic exploration of the chemical space around the isoquinoline core, which is crucial for structure-activity relationship (SAR) studies.
5-Aminoisoquinoline , on the other hand, is a valuable starting material for transformations involving the amino group. Its primary synthetic utility lies in its conversion to other functional groups via diazotization followed by Sandmeyer or related reactions. It also readily undergoes electrophilic aromatic substitution, with the amino group directing incoming electrophiles to the 6- and 8-positions. However, the introduction of carbon-carbon and carbon-heteroatom bonds at specific positions on the isoquinoline core is less direct compared to the strategies available for its 4-bromo counterpart.
Comparative Analysis of Synthetic Reactions
The distinct functionalities of this compound and 5-aminoisoquinoline dictate their respective synthetic applications. The following sections provide a quantitative comparison of key reactions for each compound.
This compound: A Gateway to Cross-Coupling Chemistry
The bromine atom at the C4 position of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific molecule is limited in publicly available literature, the reactivity of the analogous 4-bromo-5-nitroisoquinoline derivatives in such reactions provides strong evidence for its synthetic potential. Protection of the lactam as a 1-methoxy derivative of 4-bromo-5-nitroisoquinolin-1-one allows for high-yielding Stille, Suzuki, and Buchwald-Hartwig couplings[1]. This suggests that with appropriate protection or under optimized conditions, this compound can be a versatile substrate for these transformations.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-5-nitroisoquinoline Derivatives [1]
| Reaction Type | Coupling Partner | Product | Yield (%) |
| Suzuki-Miyaura | 4-(Trifluoromethyl)phenylboronic acid | 1-Methoxy-5-nitro-4-(4-(trifluoromethyl)phenyl)isoquinoline | 95 |
| Buchwald-Hartwig | Morpholine | 4-(1-Methoxy-5-nitroisoquinolin-4-yl)morpholine | 85 |
Note: These reactions were performed on a protected derivative, 1-methoxy-4-bromo-5-nitroisoquinoline, and serve as a strong indicator of the potential reactivity of this compound.
5-Aminoisoquinoline: Utility in Diazotization and Electrophilic Substitution
The primary amino group of 5-aminoisoquinoline is a versatile functional handle. It can be readily converted into a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer reactions to introduce halogens, cyano groups, and other functionalities. Furthermore, the amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the C6 and C8 positions.
Table 2: Key Synthetic Transformations of 5-Aminoisoquinoline
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| Sandmeyer Reaction | 1. NaNO₂, HCl, H₂O, 0-5 °C 2. CuCl, HCl | 5-Chloroisoquinoline | Not specified | [2] |
| Electrophilic Bromination | NBS, H₂SO₄ | 5-Amino-8-bromoisoquinoline | Not specified | Assumed based on similar reactions |
| Electrophilic Nitration | HNO₃, H₂SO₄ | 5-Amino-8-nitroisoquinoline | Not specified | Assumed based on similar reactions |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromoisoquinoline Derivative
This protocol is adapted from the successful coupling of 1-methoxy-4-bromo-5-nitroisoquinoline and serves as a starting point for the functionalization of this compound.[1]
Materials:
-
1-Methoxy-4-bromo-5-nitroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a reaction vessel, add 1-methoxy-4-bromo-5-nitroisoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Sandmeyer Reaction of 5-Aminoisoquinoline to 5-Chloroisoquinoline
This protocol describes the conversion of the amino group of 5-aminoisoquinoline to a chloro group.[2]
Materials:
-
5-Aminoisoquinoline (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Hydrochloric acid (HCl) (conc.)
-
Copper(I) chloride (CuCl)
-
Water
Procedure:
-
Diazotization: Dissolve 5-aminoisoquinoline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-chloroisoquinoline by column chromatography or recrystallization.
Visualization of Synthetic Pathways and Biological Relevance
The synthetic routes enabled by these two building blocks lead to a diverse range of functionalized isoquinolines, many of which are of interest as kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. Isoquinoline-based molecules have been identified as potent inhibitors of this pathway.
The ability to synthesize a variety of substituted isoquinolines from this compound and 5-aminoisoquinoline provides medicinal chemists with a powerful toolkit to design and develop novel kinase inhibitors targeting pathways such as PI3K/Akt/mTOR.
Conclusion
Both this compound and 5-aminoisoquinoline are valuable building blocks in organic synthesis. However, for the purpose of generating diverse libraries of compounds for drug discovery, This compound offers a more direct and versatile synthetic handle for the introduction of a wide range of substituents through robust and high-yielding palladium-catalyzed cross-coupling reactions. In contrast, 5-aminoisoquinoline is the preferred starting material when the desired transformations involve the amino group directly , such as in Sandmeyer reactions or to direct electrophilic substitution. The choice between these two intermediates will ultimately depend on the specific synthetic strategy and the desired final molecular architecture.
References
A Comparative Guide to Isoquinoline Synthesis: Alternatives to 4-Bromoisoquinolin-5-amine
For researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline-based scaffolds, the choice of starting material and synthetic route is a critical decision that influences yield, purity, and overall efficiency. While 4-Bromoisoquinolin-5-amine serves as a versatile precursor for certain derivatives, a wide array of alternative reagents and methodologies offer broader access to diverse isoquinoline structures. This guide provides an objective comparison of prominent alternative methods for isoquinoline synthesis, supported by experimental data and detailed protocols.
Comparison of Key Isoquinoline Synthesis Methods
The selection of an appropriate synthetic strategy depends on the desired substitution pattern on the isoquinoline core, the availability of starting materials, and the required reaction conditions. The following table summarizes and compares the performance of major isoquinoline synthesis methodologies.
| Synthesis Method | Starting Reagents | Reagents/Catalysts | Typical Yields | Key Advantages | Key Limitations |
| Bischler-Napieralski Reaction | β-arylethylamides or β-arylethylcarbamates | Dehydrating agents (e.g., POCl₃, P₂O₅, Tf₂O) | Moderate to High | Good for 1-substituted-3,4-dihydroisoquinolines which can be oxidized to isoquinolines. Effective with electron-rich aromatic rings.[1][2] | Harsh reaction conditions.[1] Electron-withdrawing groups on the aromatic ring can hinder the reaction.[1] Potential for side reactions like the retro-Ritter reaction.[3] |
| Pictet-Spengler Reaction | β-arylethylamines and aldehydes or ketones | Acid catalyst (protic or Lewis) | High | Forms tetrahydroisoquinolines which can be oxidized. Works well with electron-donating groups on the aryl ring.[4] Can proceed under physiological conditions for activated substrates.[4] | Primarily yields tetrahydroisoquinolines, requiring a subsequent oxidation step to achieve aromaticity. Less effective for electron-poor aromatic systems. |
| Pomeranz-Fritsch Reaction | Benzaldehydes and aminoacetaldehyde diethyl acetals | Strong acid (e.g., sulfuric acid) | Variable | A direct method to form the isoquinoline nucleus. Allows for the synthesis of unsubstituted or substituted isoquinolines.[5][6] | Yields can be low and are highly dependent on substituents and reaction conditions.[5][6] Can be sensitive to the nature of the acid catalyst. |
| Transition-Metal-Catalyzed Synthesis | Aryl aldimines and alkynes; o-iodoaldimines and alkynes | Rhodium, Palladium, Copper, or Ruthenium catalysts | Good to Excellent | High regioselectivity and functional group tolerance.[7] Milder reaction conditions compared to classical methods.[8] | The cost and availability of metal catalysts. Potential for metal contamination in the final product. |
Experimental Protocols for Key Synthesis Methods
Detailed methodologies for the principal alternative isoquinoline synthesis routes are provided below.
Bischler-Napieralski Reaction Protocol
This protocol describes the synthesis of a 3,4-dihydroisoquinoline derivative from a β-arylethylamide.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.[1]
-
Add an anhydrous solvent (toluene or acetonitrile).[1]
-
Add phosphorus oxychloride dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃.[1]
-
Separate the layers and extract the aqueous phase with dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography to obtain the 3,4-dihydroisoquinoline.
-
The resulting dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline using a suitable oxidizing agent like palladium on carbon.[9]
Pictet-Spengler Reaction Protocol
This protocol outlines the synthesis of a tetrahydroisoquinoline from a β-arylethylamine and an aldehyde.
Materials:
-
β-arylethylamine (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (1.1 equiv)
-
Solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the β-arylethylamine in the chosen solvent.[10]
-
Add the aldehyde to the solution at room temperature.[10]
-
Add the acid catalyst (e.g., TFA) dropwise to the reaction mixture.[10]
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[10]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[10]
-
Extract the product with an organic solvent, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[10]
-
Concentrate the solution and purify the crude product by chromatography to yield the tetrahydroisoquinoline.
Pomeranz-Fritsch Reaction Protocol
This protocol details the synthesis of an isoquinoline from a benzaldehyde and an aminoacetaldehyde dimethyl acetal.
Materials:
-
Benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.0 equiv)
-
Aminoacetaldehyde dimethyl acetal (1.0 equiv)
-
Toluene
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Step 1: Schiff Base Formation
-
Dissolve the benzaldehyde and aminoacetaldehyde dimethyl acetal in toluene in a round-bottom flask.[5]
-
Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude Schiff base.
Step 2: Cyclization and Aromatization
-
Carefully add the crude Schiff base to concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
Allow the mixture to stir at room temperature or with gentle heating as required, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto ice and basify with a sodium hydroxide solution.[5]
-
Extract the product with dichloromethane.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[5]
-
Purify the crude product by column chromatography to yield the isoquinoline.[5]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of a relevant signaling pathway and a generalized experimental workflow are provided below to aid in understanding the broader context and practical execution of isoquinoline synthesis.
Caption: Mechanism of action of Papaverine in smooth muscle relaxation.
Caption: General experimental workflow for isoquinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
Navigating Catalyst Selection for 4-Bromoisoquinolin-5-amine Cross-Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like isoquinoline is a cornerstone of modern medicinal chemistry. The cross-coupling of 4-Bromoisoquinolin-5-amine, a key synthetic intermediate, opens avenues to a diverse range of novel chemical entities. The choice of catalyst is paramount to the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of catalyst efficacy for various cross-coupling reactions of this compound, supported by representative experimental data and detailed protocols.
The primary cross-coupling strategies for this compound include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each of these palladium-catalyzed transformations offers a unique pathway to introduce carbon-carbon or carbon-nitrogen bonds at the 4-position of the isoquinoline core. The efficacy of these reactions is highly dependent on the catalyst system, which typically comprises a palladium precursor and a sophisticated ligand.
Comparative Performance of Catalytic Systems
While specific comparative studies on this compound are not extensively documented in publicly available literature, data from analogous systems, particularly other bromoquinolines and haloanilines, provide valuable insights into expected catalyst performance. The following tables summarize the efficacy of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the arylation of this compound, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Observations |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 | Highly effective for a broad range of aryl boronic acids. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~90 | A classic, reliable catalyst, though may require longer reaction times. |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 80 | 12 | ~92 | Good performance at lower temperatures. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The selection of the appropriate ligand is critical and often depends on the nature of the amine coupling partner.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Observations |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 2 | ~98 | Excellent for a wide variety of primary and secondary amines. |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 120 | 24 | ~85 | Effective for challenging couplings, including with heteroarylamines. |
| [Pd(cinnamyl)Cl]₂ | cataCXium A | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90 | A robust system for a range of amine substrates. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction typically requires a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | ~90 | Standard conditions, effective for a variety of alkynes. |
| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 80 | 8 | ~92 | Higher temperatures can reduce reaction times. |
| Pd/C | CuI | K₂CO₃ | H₂O | 100 | 12 | ~85 | Heterogeneous catalyst allowing for easier purification. |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of base and solvent can significantly influence the reaction outcome.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | ~80 | Classic conditions, suitable for activated alkenes. |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | NMP | 120 | 18 | ~85 | More electron-rich phosphine can improve yields. |
| PdCl₂(dppf) | dppf | NaOAc | DMAc | 110 | 16 | ~88 | Bidentate ligands can enhance catalyst stability. |
Experimental Protocols
Detailed methodologies are essential for the successful replication and adaptation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
General Suzuki-Miyaura Coupling Protocol
An oven-dried Schlenk tube is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium precursor such as Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base like K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent, such as a mixture of toluene and water (4:1, 5 mL), is then added. The reaction mixture is stirred and heated in an oil bath at the specified temperature until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Buchwald-Hartwig Amination Protocol
In an inert atmosphere glovebox, a Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base such as sodium tert-butoxide (1.4 mmol). The tube is sealed, removed from the glovebox, and the appropriate solvent (e.g., toluene, 5 mL) is added via syringe. This compound (1.0 mmol) and the desired amine (1.2 mmol) are then added. The reaction mixture is heated in an oil bath at the designated temperature for the specified time. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the N-arylated product.
General Sonogashira Coupling Protocol
To an oven-dried Schlenk flask under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added. Anhydrous solvent (e.g., THF or DMF, 5 mL) and an anhydrous amine base (e.g., triethylamine, 2-3 equivalents) are then introduced. The terminal alkyne (1.1-1.5 mmol) is added, and the mixture is stirred at the indicated temperature until completion. The reaction is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Heck Reaction Protocol
In a sealed tube, this compound (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required, e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol) are combined in an anhydrous solvent such as DMF or NMP (5 mL). The tube is sealed, and the mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing the Workflow
To better understand the logical flow of a catalyst screening experiment for the cross-coupling of this compound, the following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for catalyst screening in cross-coupling reactions.
The following diagram illustrates the central role of the palladium catalyst in the catalytic cycle of a generic cross-coupling reaction.
Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Benchmarking the synthesis of bioactive molecules with 4-Bromoisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold and its bioisosteres are of paramount importance in medicinal chemistry, forming the core of numerous bioactive molecules. This guide provides a comparative analysis of synthetic strategies for kinase inhibitors, a prominent class of therapeutics, using the potent Mer/FLT3 dual inhibitor, UNC2025, as a case study. By examining different synthetic routes to this complex molecule, we aim to provide a benchmark for efficiency, scalability, and strategic planning in the synthesis of related bioactive compounds. While not originating from 4-Bromoisoquinolin-5-amine itself, the synthesis of UNC2025 from a similar brominated heterocyclic starting material provides an excellent comparative model for researchers working with such building blocks.
Comparative Analysis of Synthetic Routes to UNC2025
The development of a clinical candidate like UNC2025 often involves the evolution of its synthetic route from an initial discovery path to a more efficient and scalable process. Here, we compare an initial, discovery-phase synthesis with a more optimized, scale-up route for a close analog.
| Metric | Discovery Route (for UNC2025 analog) | Scale-up Route (for UNC2025) |
| Starting Material | 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | 5-bromo-2,4-dichloropyrimidine |
| Key Reactions | Mitsunobu, SNAr, Suzuki-Miyaura | SNAr, Sonogashira, Cyclization, Bromination, Suzuki-Miyaura |
| Overall Yield | ~26% | ~25% |
| Number of Steps | 4 steps | 7 steps |
| Scalability | Challenging due to purification and reagent cost | Designed for large-scale synthesis |
| Key Advantages | Rapid access to analogs for initial SAR studies | Cost-effective, robust, and scalable |
| Key Disadvantages | Lower yielding on larger scales, expensive reagents | Longer synthetic sequence |
Experimental Protocols
Key Step in Discovery Route: Suzuki-Miyaura Coupling
To a solution of the brominated pyrrolopyrimidine intermediate (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water is added the corresponding boronic acid or ester (1.2 eq) and potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Key Step in Scale-up Route: Sonogashira Coupling and Cyclization
A mixture of the dichloropyrimidine starting material (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in triethylamine is degassed with argon. Trimethylsilylacetylene (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is taken up in methanol. Potassium carbonate (2.0 eq) is added, and the mixture is stirred for 2 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is then dissolved in a suitable solvent and treated with a base to effect cyclization to the pyrrolopyrimidine core.
Visualizing the Synthetic and Biological Pathways
To better illustrate the processes involved, the following diagrams outline the synthetic workflows and the biological signaling pathway targeted by UNC2025.
A Spectroscopic Comparative Analysis of 4-Bromoisoquinolin-5-amine and its N-acetyl Derivative
In the landscape of medicinal chemistry and drug discovery, isoquinoline and its derivatives represent a critical class of heterocyclic compounds, forming the backbone of numerous bioactive molecules. Among these, 4-Bromoisoquinolin-5-amine serves as a versatile scaffold for the synthesis of novel therapeutic agents. The introduction of a bromine atom at the 4-position and an amine group at the 5-position provides strategic points for chemical modification, enabling the exploration of structure-activity relationships. This guide presents a comparative spectroscopic analysis of this compound and its N-acetyl derivative, offering insights into how functional group modification influences their spectral properties. This information is pivotal for researchers engaged in the synthesis, characterization, and application of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its N-acetyl derivative. The data for this compound is largely predicted based on the analysis of structurally similar compounds, while the data for the N-acetyl derivative is extrapolated from known spectral characteristics of acetamides and related isoquinoline structures.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| This compound | H-1: ~9.1, H-3: ~8.4, H-6: ~7.6, H-7: ~7.4, H-8: ~7.0, NH₂: ~4.5 (broad s) | C-1: ~152, C-3: ~143, C-4: ~118, C-4a: ~130, C-5: ~145, C-6: ~115, C-7: ~129, C-8: ~112, C-8a: ~128 |
| N-acetyl-4-bromoisoquinolin-5-amine | H-1: ~9.2, H-3: ~8.5, H-6: ~7.8, H-7: ~7.6, H-8: ~8.0, NH: ~8.2 (broad s), CH₃: ~2.2 (s) | C-1: ~153, C-3: ~144, C-4: ~119, C-4a: ~131, C-5: ~140, C-6: ~120, C-7: ~128, C-8: ~118, C-8a: ~129, C=O: ~169, CH₃: ~25 |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3450-3300 (N-H stretching, two bands for primary amine), ~1620 (N-H bending), ~1580, 1480 (C=C and C=N stretching), ~800 (C-Br stretching) |
| N-acetyl-4-bromoisoquinolin-5-amine | ~3300 (N-H stretching, one band for secondary amide), ~1670 (C=O stretching, Amide I), ~1540 (N-H bending, Amide II), ~1585, 1475 (C=C and C=N stretching), ~800 (C-Br stretching) |
Table 3: UV-Visible and Fluorescence Spectroscopic Data
| Compound | UV-Vis λmax (nm) in Ethanol | Fluorescence Emission λmax (nm) in Ethanol |
| This compound | ~250, ~330 | ~450 |
| N-acetyl-4-bromoisoquinolin-5-amine | ~255, ~310 | ~420 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of isoquinoline derivatives and should be optimized for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio for ¹³C nuclei.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration (typically in the µM range) that results in an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared sample solution.
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a fluorescence-grade solvent (e.g., ethanol or cyclohexane). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Select an appropriate excitation wavelength (usually the λmax from the UV-Vis spectrum).
-
Scan the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., 350-700 nm).
-
Record both the excitation and emission spectra.
-
-
Data Analysis: Determine the wavelength of maximum fluorescence emission.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 4-Bromoisoquinolin-5-amine
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances cost, efficiency, and strategic value. This guide provides a comprehensive cost-benefit analysis of 4-Bromoisoquinolin-5-amine, a key building block in the synthesis of complex molecules, particularly in the realm of targeted therapeutics like PARP inhibitors. We present a comparative analysis with its alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Cost and Performance Comparison
The choice of a halogenated isoquinoline derivative for cross-coupling reactions significantly impacts both the upfront cost of starting materials and the efficiency of the synthetic route. The following table provides a summary of the key quantitative metrics for this compound and its common alternatives.
| Feature | This compound | 4-Chloroisoquinolin-5-amine | 4-Iodoisoquinolin-5-amine | Isoquinolin-5-amine (for direct C-H activation) |
| CAS Number | 16552-65-1 | 1521836-30-5 | 1260759-47-4 | 1125-60-6 |
| Typical Price (per gram) | ~$60 - $90 | ~$500 - $1800 (per 100mg-1g) | ~$40 - $50 (for 1-Iodoisoquinoline) | ~$18 - $37 |
| Reactivity in Cross-Coupling | Good to Excellent | Moderate to Good | Excellent | Requires specific C-H activation conditions |
| Typical Suzuki Coupling Yield | 85-95% | 70-85% | >90% | N/A (different reaction type) |
| Typical Reaction Time | 2-12 hours | 6-24 hours | 1-8 hours | Varies significantly with catalyst system |
| Stability | High | High | Moderate (light sensitive) | High |
Note: Prices are estimates based on commercially available data and may vary depending on the supplier and purity. Yields and reaction times are typical ranges and are highly dependent on the specific reaction conditions and substrates.
The Strategic Advantage of the Bromo Handle
While 4-Iodoisoquinolin-5-amine offers the highest reactivity in palladium-catalyzed cross-coupling reactions, its higher cost and potential light sensitivity can be drawbacks. Conversely, 4-Chloroisoquinolin-5-amine is often less reactive, requiring more forcing conditions which can impact functional group tolerance. This compound presents a well-balanced option, offering a sweet spot of good reactivity and reasonable cost. The carbon-bromine bond is sufficiently labile to undergo oxidative addition to a palladium(0) catalyst under relatively mild conditions, while being more stable than the corresponding iodide.
Direct C-H activation of the parent isoquinolin-5-amine is an emerging and atom-economical alternative. However, this approach often requires the development of specific directing groups or highly specialized catalyst systems to achieve the desired regioselectivity, which can be a significant research and development undertaking.
In the Lab: Experimental Protocols
To provide a practical context, we present a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.
Synthesis of 5-amino-4-(4-methoxyphenyl)isoquinoline via Suzuki-Miyaura Coupling
Reagents:
-
This compound (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling the inert gas through the solvents for at least 30 minutes.
-
Add the degassed solvent mixture to the Schlenk flask via syringe.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is between 4 to 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-4-(4-methoxyphenyl)isoquinoline.
Visualizing the Impact: Signaling Pathways and Workflows
The utility of this compound extends to the synthesis of molecules that interact with critical cellular pathways. For instance, it is a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.
The following diagrams, generated using Graphviz, illustrate the PARP-1 signaling pathway and a general experimental workflow for the synthesis and application of a PARP inhibitor derived from this compound.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Caption: General workflow from synthesis to biological evaluation.
Conclusion: Making an Informed Decision
The selection of a starting material in a synthesis campaign is a multifaceted decision. This compound emerges as a robust and versatile building block, offering a favorable balance of cost, reactivity, and stability for a variety of synthetic applications, particularly in the construction of biologically active molecules. While alternatives exist, each with its own set of advantages and disadvantages, the "bromo" derivative provides a reliable and cost-effective entry point for many synthetic endeavors. This guide, with its comparative data and practical protocols, aims to equip researchers with the necessary information to make an informed and strategic choice for their next synthetic challenge.
A Comparative Guide to the Isomeric Purity Analysis of 4-Bromoisoquinolin-5-amine Products
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of chemical synthesis and drug discovery. The presence of isomers can significantly impact the pharmacological and toxicological profile of a compound. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 4-Bromoisoquinolin-5-amine, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of the most suitable analytical techniques.
Introduction to Isomeric Impurities in this compound
The synthesis of this compound can potentially lead to the formation of several positional isomers. These impurities can arise from non-selective bromination or amination reactions during the synthetic process. Common isomeric impurities may include other bromoisoquinolinamines where the bromo and amino groups are located at different positions on the isoquinoline core. For instance, electrophilic bromination of isoquinoline can result in a mixture of isomers that are challenging to separate.[1][2] Therefore, robust analytical methods are essential to ensure the purity of the final product.
The most common analytical techniques for the separation and quantification of isoquinoline alkaloids and their derivatives include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE).[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation and identification of these isomers.[4][5]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method depends on factors such as the required sensitivity, resolution, and the nature of the isomeric impurities. Below is a comparative summary of the most common techniques for the isomeric purity analysis of this compound.
Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a stationary and mobile phase. | Nuclear spin transitions in a magnetic field. | Differential migration in an electric field. |
| Resolution | High to very high, especially with specialized columns. | Moderate to high, depends on spectral dispersion. | Very high, excellent for closely related isomers. |
| Sensitivity | High (ng to pg level). | Low to moderate (µg to mg level). | Very high (pg to fg level). |
| Quantification | Excellent, based on peak area. | Excellent, based on signal integration. | Good, but can be influenced by injection variability. |
| Throughput | Moderate. | Low to moderate. | High. |
| Advantages | Robust, reproducible, widely available. | Provides structural information, non-destructive. | High efficiency, low sample and solvent consumption. |
| Disadvantages | Requires reference standards for identification. | Lower sensitivity, complex spectra for mixtures. | Method development can be challenging, lower loading capacity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for the specific analysis of this compound.[6][7][8]
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a powerful technique for separating and quantifying isomeric impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 10-90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution of this compound in methanol.
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes.
-
Inject the sample solution.
-
Run the gradient elution program.
-
Identify and quantify the peaks corresponding to this compound and its isomers based on their retention times and peak areas.
Table 2: Hypothetical HPLC Data for Isomeric Purity of this compound Batches
| Batch No. | Retention Time (min) | Peak Area (%) | Isomer Identification (Hypothetical) | Purity (%) |
| A | 15.2 | 99.5 | This compound | 99.5 |
| 14.8 | 0.3 | 7-Bromoisoquinolin-5-amine | ||
| 16.1 | 0.2 | Unknown Isomer | ||
| B | 15.3 | 98.2 | This compound | 98.2 |
| 14.9 | 1.1 | 7-Bromoisoquinolin-5-amine | ||
| 16.5 | 0.7 | Unknown Isomer |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for the structural confirmation and quantification of isomers.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Maleic acid (for quantitative NMR - qNMR).
-
Sample Preparation: Dissolve 10-20 mg of the sample and a known amount of the internal standard in 0.7 mL of DMSO-d₆.
Procedure:
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the characteristic signals for this compound and any potential isomers. Isomers will likely exhibit different chemical shifts and coupling patterns in the aromatic region.
-
For quantification, integrate the well-resolved signals of the main component and the impurities relative to the integral of the internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the isomeric purity analysis of a this compound product.
Caption: Workflow for Isomeric Purity Analysis.
Alternative and Advanced Methodologies
For challenging separations or when higher sensitivity is required, other techniques can be employed.
-
Capillary Electrophoresis (CE): Offers very high separation efficiency and is particularly useful for charged or polar isomers. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used for neutral isomers.[9]
-
Quantitative NMR (qNMR): Provides a direct and accurate measurement of purity and isomer ratios without the need for reference standards for each impurity, provided that unique, well-resolved signals are present.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of HPLC with mass spectrometry allows for the identification of unknown impurities by providing molecular weight information, which is crucial when reference standards are not available.
Conclusion
The isomeric purity of this compound is a critical quality attribute that requires careful analytical control. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to ensure the identity and purity of the product. HPLC is the workhorse for routine purity testing and quantification of known isomers, while NMR spectroscopy is indispensable for structural elucidation and absolute quantification. For more complex mixtures or trace-level impurities, advanced techniques such as CE and LC-MS should be considered. The choice of methodology should be guided by the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromoisoquinolin-5-amine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Bromoisoquinolin-5-amine, a halogenated aromatic amine. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
The disposal of this compound, like other halogenated organic compounds, requires careful handling due to its potential hazards.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4] The recommended procedure involves collection, proper storage, and transfer to a licensed professional waste disposal service, which will typically use incineration for final destruction.[1][5]
Immediate Safety Precautions
Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[8][9] An eyewash station and safety shower should be readily accessible.[9][10]
Disposal Protocol Summary
The following table summarizes the key logistical information for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [2][11] |
| PPE Requirements | Chemical-resistant gloves, safety goggles, lab coat | [6][7][9] |
| Handling Area | Chemical Fume Hood | [8][9] |
| Waste Container | Compatible, sealed, clearly labeled container | [3][4][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [5] |
| Prohibited Disposal | Do not dispose down drain or in regular trash | [3][4][12] |
| Final Disposal Method | Incineration via approved waste disposal plant | [1][3][6] |
Step-by-Step Disposal Procedure
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and to facilitate compliant disposal.[4][5]
-
Designate a Specific Waste Container : Use a dedicated, properly labeled container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[3][5]
-
Halogenated Waste Stream : This compound must be disposed of as halogenated organic waste.[2][11] Do not mix it with non-halogenated organic solvents, as this increases disposal costs and complexity.[5][11]
-
Avoid Mixing Incompatibles : Do not mix this compound waste with acids, bases, or strong oxidizing agents.[2][5]
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation.[5]
-
Secondary Containment : The waste container should be placed in a secondary containment bin to catch any potential leaks.[5]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Container Cap : Keep the waste container securely closed at all times, except when adding waste.[5][13]
Any materials that come into direct contact with this compound, such as gloves, absorbent pads, and pipette tips, are considered contaminated solid waste. These items should be collected in a separate, clearly labeled, sealed bag or container and disposed of as solid hazardous waste.
An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash.[5]
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[5]
-
Collect Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the halogenated organic liquid waste stream.[5]
-
Final Disposal : The decontaminated container can now be disposed of in the regular trash.[5]
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the accumulated waste.[4] Maintain records of waste disposal as required by regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. nipissingu.ca [nipissingu.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. bucknell.edu [bucknell.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
